(3-(4-Bromophenyl)cyclobutyl)methanol
Description
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Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
[3-(4-bromophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13/h1-4,8,10,13H,5-7H2 |
InChI Key |
XGVAOICTKDHLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Cubic Shift: Leveraging 3-Substituted Cyclobutane Scaffolds in Modern Drug Design
Executive Summary
In the transition from "flat" aromatic-driven drug discovery to three-dimensional (Fsp³) chemical space, the cyclobutane ring—specifically the 3-substituted and 1,3-disubstituted motif —has emerged as a critical bioisostere.[1] Unlike the rigid planarity of phenyl rings or the high lipophilicity of cyclohexyl groups, the cyclobutane scaffold offers a unique "butterfly" puckering dynamism. This guide details the structural mechanics, physicochemical advantages, and cutting-edge synthetic protocols for integrating this scaffold into high-value pharmaceutical targets.[2]
Structural & Conformational Dynamics: The "Butterfly" Effect
The utility of the cyclobutane scaffold lies in its refusal to remain planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation, deviating from planarity by approximately 25–35° . This creates a dynamic equilibrium between two equivalent "butterfly" conformers.
The Vector Conundrum: Cis vs. Trans
In 1,3-disubstituted systems (the most common medicinal application), this puckering dictates the spatial vector of substituents.
-
Pseudo-equatorial vs. Pseudo-axial: Substituents prefer the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.
-
The Cis Preference: In many 1,3-disubstituted cyclobutanes, the cis isomer allows both substituents to adopt pseudo-equatorial orientations in the puckered form, often making it thermodynamically more stable than the trans isomer (where one substituent is forced pseudo-axial).[3]
-
Medicinal Impact: This isomerism drastically alters the vector angle between two pharmacophores. The cis-1,3 isomer typically presents a "U-shape" or roughly 120° vector, whereas the trans isomer presents a linear, extended vector.
Visualization: Conformational Energy Landscape
The following diagram illustrates the dynamic equilibrium and the energetic cost of planarity.
Figure 1: The cyclobutane ring inversion pathway. The scaffold exists primarily in puckered states to minimize torsional strain, passing through a high-energy planar transition state.
Physicochemical Impact & Bioisosterism[1][4][5][6]
Replacing traditional scaffolds with 3-substituted cyclobutanes alters the multiparametric profile of a drug candidate.[4]
Comparative Metrics
The table below highlights the shift in properties when replacing a Phenyl or Cyclohexyl group with a Cyclobutane in a theoretical lipophilic spacer context.
| Metric | Phenyl Ring | Cyclohexyl Ring | Cyclobutane (3-sub) | Medicinal Chemistry Implication |
| Geometry | Planar (2D) | Chair (3D) | Puckered (3D) | Escaping "flatland" improves solubility and receptor fit. |
| Lipophilicity (LogP) | High | Very High | Moderate | Lowers lipophilicity without introducing polar groups. |
| Solubility | Low | Low | High | Increased Fsp³ character disrupts crystal packing energy. |
| Metabolic Stability | Low (Oxidation prone) | Low (Oxidation prone) | Moderate/High | The strained ring is less prone to P450 oxidation than unstrained alkyls. |
| Vector Angle | 180° (Para) | Variable | ~140° (Trans) / ~100° (Cis) | Unique vector angles access novel binding pocket sub-domains. |
Metabolic Blocking Strategy
A common strategy involves placing a fluorine or trifluoromethyl group at the 3-position (relative to the attachment point). This serves a dual purpose:
-
Metabolic Blocking: Prevents oxidative metabolism at the most accessible sp³ carbon.
-
Dipole Modulation: The C-F bond polarizes the ring, further lowering LogD and potentially interacting with protein backbone carbonyls.
Synthetic Access: From Classical to Photoredox
Accessing these scaffolds requires navigating strain energy. We categorize synthesis into three primary "Disconnects."
Disconnect A: The Ketone Reduction (Classical)
-
Starting Material: 3-oxocyclobutane carboxylic acid (or protected derivatives).[5]
-
Method: Reductive amination or ketone reduction followed by functionalization.
-
Pros: Scalable, cheap starting materials.
-
Cons: Often yields mixtures of cis/trans isomers requiring chromatographic separation.
Disconnect B: [2+2] Photocycloaddition
-
Starting Material: Alkenes.
-
Method: UV-mediated cycloaddition.
-
Pros: Constructs the ring from scratch; access to complex stereocenters.
-
Cons: Can be limited by substrate scope and functional group tolerance.
Disconnect C: Radical Strain-Release (Modern/Photoredox)
-
Starting Material: [1.1.1]Propellane or Bicyclo[1.1.0]butanes (BCBs).
-
Method: Radical addition across the central bond breaks the strain, opening the bicycle into a cyclobutane.
-
Pros: High functional group tolerance, access to 3,3-disubstituted systems (e.g., 3-fluoro-3-aryl).
Figure 2: Strategic disconnections for accessing cyclobutane scaffolds. Route C represents the current state-of-the-art for complex decoration.
Case Study: TAK-828F (RORγt Inverse Agonist)
Compound: TAK-828F Target: RORγt (Autoimmune diseases) Scaffold Role: A cis-1,3-disubstituted cyclobutane carboxylic acid acts as a critical linker.[6]
-
Design Logic: The researchers needed a linker that projected the amide and the carboxylic acid in a specific spatial orientation to engage the RORγt ligand-binding domain.
-
The Problem: A phenyl linker was too planar; a cyclohexyl linker was too lipophilic.
-
The Solution: The cyclobutane ring provided the correct vector (cis-configuration) and improved the solubility profile.
-
Synthetic Challenge: The synthesis required strict control of the cis-isomer. They utilized a diastereoselective reduction of a cyclobutylidene intermediate to achieve a 4:1 cis:trans ratio, followed by recrystallization to isolate the pure cis form.
Experimental Protocol: Photoredox Synthesis of 3,3-Disubstituted Cyclobutanes
This protocol describes the modern "strain-release" approach, converting [1.1.1]propellane into a functionalized cyclobutane. This is superior for generating 3-aryl-3-fluoro or 3,3-dialkyl variants which are difficult to access via ketone reduction.
Objective: Synthesis of 1-(3-phenylcyclobutyl)ethanone derivatives via radical addition.
Materials & Reagents[2][5][9]
-
Substrate: [1.1.1]Propellane (0.5 M in Et2O) - Handle with care, volatile.
-
Radical Precursor: Aryl bromide or Alkyl bromide (1.0 equiv).
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).
-
Reductant/Base: Hantzsch Ester (1.2 equiv) or DIPEA depending on radical source.
-
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology
-
Setup: In a nitrogen-filled glovebox, charge a 20 mL borosilicate vial with the Aryl Bromide (0.5 mmol), Photocatalyst (5.6 mg, 0.005 mmol), and Hantzsch Ester (190 mg, 0.75 mmol).
-
Solvent Addition: Add degassed Acetonitrile (5.0 mL).
-
Propellane Addition: Syringe in the [1.1.1]propellane solution (1.5 equiv) slowly. Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial in a photoreactor (approx. 2-3 cm from Blue LEDs). Stir vigorously. A fan should be used to maintain temperature < 30°C.
-
Monitoring: Irradiate for 16–24 hours. Monitor consumption of the aryl bromide via LCMS.
-
Workup:
-
Dilute the reaction mixture with Et2O (20 mL).
-
Wash with 1M HCl (to remove pyridine byproducts) and Brine.
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
Note: Cyclobutane products can be volatile; avoid high vacuum/high heat if low MW.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Mechanism: The photocatalytic cycle generates an aryl radical which attacks the central bond of [1.1.1]propellane. The resulting bicyclo[1.1.0]pentyl radical undergoes ring opening (strain release) to form the cyclobutyl radical, which is subsequently quenched (H-atom abstraction or further coupling).
References
-
Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry, 2025. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. Chemical Science, 2025.[7] [Link]
-
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade. Angewandte Chemie Int. Ed., 2019. [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Omega, 2021. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2024. [Link]
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutyl Methanol Bioisosteres: Strategic Replacement of Phenyl Rings in Lead Optimization
The following technical guide details the strategic application of cyclobutyl methanol scaffolds as bioisosteres for phenyl rings in medicinal chemistry.
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems. The phenyl ring, while ubiquitous, often imposes liabilities regarding aqueous solubility, lipophilicity (LogP), and metabolic susceptibility (e.g., CYP450 oxidation).
This guide focuses on a specific, high-value bioisosteric replacement: the substitution of phenyl rings (specifically benzyl alcohol motifs) with cyclobutyl methanol moieties (1,3-disubstituted cyclobutanes). This architectural switch maintains critical vector alignment while significantly improving physicochemical parameters (Fsp³ character).
Key Advantages[1][2]
-
Vector Fidelity: 1,3-disubstituted cyclobutanes mimic the spatial projection of para- and meta-substituted benzenes.
-
Metabolic Stability: Elimination of the aromatic ring removes the primary site for oxidative metabolism (epoxidation/hydroxylation).
-
Solubility: Increased three-dimensionality disrupts crystal packing energy and lowers LogP, enhancing aqueous solubility.
Structural & Geometric Logic
The rationale for selecting a cyclobutyl scaffold lies in its geometric congruence with the phenyl ring.
Vector Analysis
A standard phenyl ring imposes a rigid, planar geometry with a substituent distance of approximately 2.8 Å (para-substitution).
-
The Bioisostere: The 1,3-disubstituted cyclobutane ring, specifically in the trans configuration, provides a substituent distance of ~2.6–2.9 Å (depending on puckering), closely matching the para-phenyl vector.
-
The "Methanol" Handle: When replacing a Benzyl Alcohol (Phenyl-CH₂-OH), the Cyclobutyl Methanol (Cyclobutyl-CH₂-OH) preserves the hydrogen bond donor/acceptor placement while reducing the lipophilic footprint.
Conformational Dynamics
Unlike the rigid phenyl ring, the cyclobutane ring exists in a puckered "butterfly" conformation (dihedral angle ~25°). This puckering allows the molecule to adopt induced-fit conformations within a binding pocket, potentially capturing additional binding interactions inaccessible to the flat aromatic progenitor.
Visualization: Bioisosteric Design Logic
Figure 1: Decision logic for replacing phenyl rings with cyclobutyl scaffolds to mitigate physicochemical liabilities.
Physicochemical Impact Data
The following table summarizes the expected shifts in physicochemical properties when transitioning from a Benzyl Alcohol to a Cyclobutyl Methanol derivative.
| Property | Benzyl Alcohol Derivative (Phenyl) | Cyclobutyl Methanol Derivative (Bioisostere) | Impact / Mechanism |
| Hybridization | sp² (Planar) | sp³ (3D) | Increases Fsp³; disrupts π-stacking. |
| LogP (Lipophilicity) | High | Lower (~0.5 - 1.0 unit reduction) | Saturation reduces lipophilicity, improving distribution. |
| Solubility | Low to Moderate | High | Disrupted crystal packing + lower LogP. |
| Metabolic Clearance | High (Aromatic Hydroxylation) | Low | Removes aromatic ring; cyclobutane is metabolically robust. |
| Toxicity | Potential (Aniline/Quinone formation) | Low | Eliminates formation of reactive aromatic metabolites. |
Experimental Protocol: Synthesis of 3-Substituted Cyclobutyl Methanol
This protocol details the synthesis of a 1,3-disubstituted cyclobutyl methanol intermediate, a common building block for this bioisostere. We utilize a [2+2] Cycloaddition strategy followed by reduction, ensuring access to the correct isomer.
Objective: Synthesize trans-3-phenylcyclobutyl methanol (as a model system).
Phase 1: [2+2] Cycloaddition (The "Brown" Method)
Reference: Conner, M. L.; Brown, M. K. J. Org. Chem. 2016, 81, 8050.[1][2]
Reagents:
-
Ethyl 2,3-butadienoate (Allenoate)
-
Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add DCM (0.1 M concentration relative to alkene).
-
Addition: Add Styrene (1.0 equiv) and Ethyl 2,3-butadienoate (1.2 equiv).
-
Catalysis: Cool to -78°C. Dropwise add EtAlCl₂ (0.2–0.5 equiv).
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Silica gel chromatography (Hexanes/EtOAc). This yields the Ethyl 3-phenylcyclobutane-1-carboxylate .
Phase 2: Reduction to Methanol
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) or LiBH₄
-
THF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the cyclobutane ester (from Phase 1) in anhydrous THF (0.2 M) under Argon.
-
Reduction: Cool to 0°C. Add LiAlH₄ (1.5 equiv) portion-wise (Caution: Gas evolution).
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (disappearance of ester).
-
Workup (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.
-
Isolation: Concentrate the filtrate to yield 3-phenylcyclobutyl methanol .
Synthesis Workflow Diagram
Figure 2: Synthetic route for accessing 1,3-disubstituted cyclobutyl methanol scaffolds via [2+2] cycloaddition.
Metabolic Stability & Validation
To validate the bioisosteric replacement, one must prove superior metabolic stability.
Protocol: Microsomal Stability Assay
Rationale: This assay compares the intrinsic clearance (
-
Preparation: Prepare 10 mM DMSO stocks of Test Compound A (Benzyl Alcohol derivative) and Test Compound B (Cyclobutyl Methanol derivative).
-
Incubation: Incubate compounds (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Success Metric: The Cyclobutyl analog should demonstrate a >2-fold reduction in
compared to the Phenyl analog due to the lack of aromatic oxidation sites.
References
-
Mykhailiuk, P. K. (2021).[4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Conner, M. L., & Brown, M. K. (2016).[1][2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. Link
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Sources
- 1. Cyclobutane synthesis [organic-chemistry.org]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 4-Bromophenyl Cyclobutane Scaffold: A Modular Platform for Rigidified Pharmacophores
[1]
Executive Summary: Escaping Flatland with Modular Precision
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional architectures (high Fsp³ fraction) is a proven strategy to improve solubility and target selectivity. The 4-bromophenyl cyclobutane motif represents a "Goldilocks" scaffold: it introduces a rigid, metabolic-resistant sp³ core (the cyclobutane ring) while retaining a versatile synthetic handle (the aryl bromide) for late-stage diversification.[1]
This guide details the synthesis, functionalization, and medicinal utility of this scaffold. Unlike simple alkyl chains, the cyclobutane ring locks substituents into specific vectors, reducing the entropic penalty of binding. The 4-bromo substituent serves as a "universal socket," allowing chemists to rapidly generate libraries via palladium-catalyzed cross-coupling.[1]
Structural Analysis & Pharmacophore Logic
The Cyclobutane "Pucker"
Unlike the planar cyclopropane or the chair-like cyclohexane, cyclobutane exists in a dynamic "puckered" conformation (butterfly shape) with a dihedral angle of ~25-30°.[1] This has two critical implications for drug design:
-
Vector Positioning: Substituents at the 1,1- or 1,3-positions are projected out of plane, allowing access to binding pockets that flat phenyl rings cannot reach.
-
Metabolic Stability: The strained C-C bonds (approx. 26 kcal/mol strain energy) are surprisingly resistant to oxidative metabolism compared to flexible methylene chains, which are prone to CYP450 hydroxylation.
The Bromine Advantage
The para-bromo position is strategically chosen.[1] It is electronically neutral enough to survive the cyclobutane ring formation but reactive enough for high-yield cross-coupling.[1] This allows the scaffold to serve as a Core Building Block rather than just a final target.
Table 1: Physicochemical Comparison of Linker Motifs
| Feature | Methylene Chain (-CH₂-CH₂-) | Gem-Dimethyl (-C(Me)₂-) | Cyclobutane (1,1-subst.)[1] |
| Conformational Freedom | High (Rotatable) | Restricted | Rigid (Puckered) |
| Entropic Penalty | High | Medium | Low |
| Metabolic Liability | High (Benzylic oxidation) | Medium | Low |
| Vector Geometry | Linear/Flexible | Tetrahedral | Distorted Tetrahedral |
Synthetic Architectures
We prioritize the Chemical Dialkylation route for its scalability and reliability in generating the 1,1-disubstituted core. While photochemical [2+2] cycloadditions are valuable for complex dimers (e.g., truxinic acid derivatives), the chemical route is superior for building the fundamental pharmacophore.
Pathway Visualization[1]
Caption: Figure 1. Divergent synthesis starting from commercial nitrile precursors. The pathway splits into cross-coupling (Suzuki) or functional group manipulation (Amine synthesis).[1]
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
Rationale: This protocol uses phase-transfer catalysis (PTC) or strong base conditions to effect a double alkylation.[1] The choice of 1,3-dibromopropane over the dichloro analog is critical for reaction rate and yield due to the superior leaving group ability of bromide.[2]
Reagents:
-
4-Bromophenylacetonitrile (1.0 eq)[1]
-
1,3-Dibromopropane (1.2 eq)[1]
-
Sodium Hydride (60% in oil, 2.5 eq) OR 50% NaOH (aq) with TBAB (cat.)
-
DMSO (anhydrous) or Toluene (for PTC method)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.5 eq) and wash with hexanes to remove oil if using the hydride method. Suspend in anhydrous DMSO.
-
Note: DMSO is preferred over DMF for its higher dielectric constant, accelerating the S_N2 displacement.
-
-
Addition: Cool the suspension to 0°C. Add 4-bromophenylacetonitrile (1.0 eq) dropwise as a solution in DMSO. Evolution of H₂ gas will be observed. Stir for 30 min to ensure complete formation of the benzylic anion.
-
Cyclization: Add 1,3-dibromopropane (1.2 eq) dropwise. The temperature must be controlled (<25°C) to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product usually moves significantly higher (Rf ~0.6) than the starting material.
-
Workup: Quench carefully with saturated NH₄Cl (exothermic!). Extract with Et₂O or EtOAc. Wash organic layer with water (3x) to remove DMSO, then brine. Dry over MgSO₄.
-
Purification: Vacuum distillation is possible for large scales (>10g). For smaller scales, flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) yields the product as a colorless oil or low-melting solid.[1]
Self-Validation Check:
-
¹H NMR: Look for the disappearance of the benzylic singlet (~3.7 ppm) and the appearance of cyclobutane multiplets: ~2.8 ppm (2H), ~2.4 ppm (2H), and ~2.0 ppm (2H).
-
¹³C NMR: The quaternary carbon signal (~45-50 ppm) is diagnostic of ring closure.[1]
Protocol B: Palladium-Catalyzed Cross-Coupling (The "Handle")
Rationale: With the cyclobutane core established, the aryl bromide is activated for Suzuki-Miyaura coupling. This allows the installation of heteroaromatic rings to probe binding pockets.
Reagents:
-
1-(4-Bromophenyl)cyclobutanecarbonitrile (1.0 eq)[1]
-
Aryl Boronic Acid (1.5 eq)[1]
-
K₂CO₃ (3.0 eq)[1]
-
Dioxane/Water (4:1)[1]
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Heating: Heat to 90°C for 4–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
Medicinal Chemistry Applications
The Sibutramine Connection
Sibutramine (Meridia) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for obesity.[1] Its core structure is a cyclobutane ring bearing a 4-chlorophenyl group and an isobutyl amine.[1]
-
Analogue Design: Replacing the 4-Cl with 4-Br allows for the synthesis of "Super-Sibutramines" where the halogen is replaced by pyridines or pyrimidines via Protocol B. These analogs can modulate selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[1]
-
Safety Note: Sibutramine was withdrawn in some markets due to cardiovascular risks; however, the scaffold remains a vital tool for studying monoamine transporter biology in preclinical settings.
Bioisosteric Replacement
The 1,1-disubstituted cyclobutane is a superior bioisostere for the gem-dimethyl group found in many natural products and synthetic drugs.[1]
-
Case Study: In NK1 antagonists (Substance P inhibitors), replacing a flexible benzyl linker with a phenyl-cyclobutane moiety often increases potency by >10-fold due to the "pre-organization" of the phenyl ring into the active conformation.
References
-
Synthesis of Cyclobutane Nitriles via Dialkylation
-
Palladium-Catalyzed Cross-Couplings
-
Cyclobutane in Medicinal Chemistry
-
Photochemical Approaches
-
Sibutramine Analog Identification
The 3D Architect: A Technical Guide to Novel sp3-Rich Building Blocks in Drug Discovery
Topic: Novel sp3-rich building blocks for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Escape from Flatland"
For decades, medicinal chemistry was dominated by the Suzuki-Miyaura coupling of flat, aromatic rings. While efficient, this "flatland" approach contributed to high clinical attrition rates due to poor solubility, nonspecific binding, and suboptimal metabolic stability.
This guide explores the paradigm shift toward sp3-rich building blocks —three-dimensional scaffolds that serve as bioisosteres for aromatic systems. By increasing the fraction of saturated carbons (
The Theoretical Framework: and Clinical Success[2]
The metric
Why it matters:
-
Solubility: 3D structures disrupt crystal lattice packing more effectively than flat aromatics, enhancing aqueous solubility.
-
Selectivity: Aromatic rings often bind via nonspecific hydrophobic interactions or
-stacking. 3D vectors allow for precise, specific engagement with the target binding pocket. -
Metabolic Stability: Breaking planarity often removes the handle for cytochrome P450 intercalation.
Visualization: The Logic of 3D Scaffolds
Caption: The causal link between sp3-enrichment and improved drug-like properties (Lovering et al., 2009).[2]
The Catalog of Novel Scaffolds
Bicyclo[1.1.1]pentane (BCP): The Phenyl Killer
The BCP unit is the gold standard for replacing para-substituted benzene rings.
-
Geometry: The distance between bridgehead carbons (1.85 Å) is shorter than the para-positions of benzene (2.79 Å), but the exit vectors are perfectly linear (180°).
-
Application: Used to replace phenyl rings to lower LogP and improve permeability.
Oxetanes: The Metabolic Shield
Oxetanes are four-membered cyclic ethers often used to replace gem-dimethyl groups or carbonyls.[3]
-
The "Oxetane Effect": The oxygen lone pair is exposed, acting as a hydrogen bond acceptor, while the ring strain and electronegativity reduce the basicity of adjacent amines (preventing hERG liability) and block metabolic soft spots.
Spirocycles: The Conformational Lock
Spirocyclic systems (e.g., azaspiro[3.3]heptane) are rigid alternatives to piperidines or morpholines.
-
Benefit: They lock the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding.
Comparative Properties Table
| Feature | Benzene (para) | Bicyclo[1.1.1]pentane | Cubane (1,[4]4) |
| Hybridization | sp2 (Flat) | sp3 (3D) | sp3 (3D) |
| Exit Vector Angle | 180° | 180° | 180° |
| Distance (C-C) | ~2.8 Å | ~1.9 Å | ~2.7 Å |
| LogP Impact | High (Lipophilic) | Low (lowers LogP) | Moderate |
| Metabolic Liability | High (Epoxidation) | Low | Low |
Synthetic Methodology: Taming Strain
The primary challenge in adopting these blocks is synthesis. You cannot simply "buy and couple" them as easily as boronic acids. The most powerful method is Strain-Release Functionalization .
Mechanism: Propellane Ring Opening
The precursor to BCPs is [1.1.1]propellane, a highly strained molecule.[5][6] The central C-C bond is weak and susceptible to radical or anionic attack.
Workflow: Metallaphotoredox BCP Installation
This modern protocol allows the installation of a BCP unit directly onto an amine or halide.
Caption: Metallaphotoredox strain-release functionalization of [1.1.1]propellane (Gianatassio et al., 2016).
Experimental Protocol: Synthesis of a BCP-Amine Analog
Objective: Synthesize a 1,3-disubstituted BCP amine (a common bioisostere for aniline derivatives) using a "Turbo-Amide" strain-release approach. This protocol is self-validating via NMR monitoring of the propellane consumption.
Materials
-
[1.1.1]Propellane: Prepared as a solution in ether/pentane (approx 0.5 M). Warning: Volatile and strained.
-
Substrate: A secondary amine (e.g., morpholine or a complex drug intermediate).
-
Reagent: i-PrMgCl·LiCl (Turbo-Grignard).
-
Electrophile: Iodine (
) or electrophilic Nitrogen source.
Step-by-Step Procedure
-
Activation: In a flame-dried Schlenk flask under Argon, dissolve the secondary amine (1.0 equiv) in anhydrous THF. Cool to 0 °C.
-
Deprotonation: Dropwise add i-PrMgCl·LiCl (1.1 equiv). Stir for 30 min to generate the magnesium amide.
-
Strain-Release Addition: Add the [1.1.1]propellane solution (1.2 equiv) dropwise.
-
Causality: The electron-rich amide anion attacks the central bridgehead carbon of the propellane. The strain energy drives the ring opening, creating a BCP-Grignard intermediate.
-
-
Monitoring: Aliquot 50 µL, quench with
, and check NMR. Look for the disappearance of the propellane peak (singlet at ~2.0 ppm) and appearance of the BCP bridgehead protons. -
Quenching/Functionalization:
-
For BCP-Amine: Quench with MeOH (yields the mono-substituted BCP).
-
For 1,3-Disubstitution: Add an electrophile (e.g., Iodine, then displace with a nucleophile later) to the reaction mixture before quenching.
-
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: BCP amines are often polar. Use reverse-phase chromatography if standard silica fails.
Case Study: Resveratrol Analog
A study compared Resveratrol (flat, aromatic polyphenol) with its BCP analog.
-
Modification: The central phenyl ring was replaced with a BCP unit.
-
Result:
-
Solubility: Increased by >10-fold.
-
Metabolic Stability: Half-life (
) in microsomes increased from 14 min to >60 min. -
Activity: Maintained antioxidant potency, validating the bioisosteric hypothesis.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Gianatassio, R., et al. (2016). Strain-Release Amination of [1.1.1]Propellane. Science. Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[4][5][7][8] Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
The Butterfly Effect in Drug Design: A Definitive Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes
Executive Summary
In the transition from "flatland" aromatic chemistry to three-dimensional aliphatic scaffolds (Fsp³), the cyclobutane ring has emerged as a critical bioisostere. However, unlike the rigid benzene ring or the predictable chair-cyclohexane, cyclobutane exists in a dynamic state of flux. This guide provides a rigorous technical framework for analyzing 1,3-disubstituted cyclobutanes, focusing on the "puckering" phenomenon that dictates their spatial exit vectors and pharmacological profiles.
Theoretical Framework: The Physics of Puckering
The cyclobutane ring is rarely planar.[1][2] A planar
The Puckering Potential
The deviation from planarity is defined by the puckering angle (
-
Implication: At room temperature, unsubstituted cyclobutane flips rapidly between two equivalent puckered conformers.
-
Substitution Effect: In 1,3-disubstituted systems, this symmetry is broken. The substituents act as "anchors," biasing the equilibrium toward specific conformers to minimize 1,3-diaxial (transannular) steric repulsion.
Stereochemical Dynamics of 1,3-Systems
The 1,3-substitution pattern offers unique geometric properties compared to the 1,2-pattern. The key to analysis is understanding the interplay between the cis/trans relationship and the axial/equatorial positioning .
Cis-1,3-Disubstitution: The "Diequatorial" Lock
In the cis-isomer, both substituents are on the same face of the ring.
-
Conformer A (Diequatorial): The ring puckers such that both substituents occupy pseudo-equatorial positions. This is the global minimum.
-
Conformer B (Diaxial): The ring inversion places both groups in pseudo-axial positions. This incurs severe transannular steric penalties (the "cross-ring" clash).
-
Result: Cis-1,3-cyclobutanes are often conformationally rigid or heavily biased toward the diequatorial form, making them excellent scaffolds for presenting functional groups at a defined angle (~130–140°).
Trans-1,3-Disubstitution: The "Frustrated" System
In the trans-isomer, substituents are on opposite faces.
-
Geometry: Regardless of the pucker direction, one substituent is always pseudo-equatorial, and the other is pseudo-axial.
-
Dynamics: Because the two puckered conformers (ax/eq vs eq/ax) are often energetically similar (unless the substituents differ vastly in size), trans-1,3-cyclobutanes often exhibit rapid ring flipping or adopt a flatter, near-planar average conformation to minimize the axial penalty.
-
Vector: This provides a linear exit vector (180° projection), mimicking para-substituted benzenes.
| Feature | Cis-1,3-Disubstituted | Trans-1,3-Disubstituted |
| Dominant Conformation | Diequatorial (ee) | Equilibrium of (ae) |
| Ring Dynamics | Rigid / Biased | Flexible / Rapid Flipping |
| Bioisostere Analog | Meta-substituted arene / Turn | Para-substituted arene / Linker |
| Dipole Moment | High (vectors additive) | Low/Zero (vectors cancel) |
Analytical Methodologies: The Self-Validating Workflow
Assigning stereochemistry in cyclobutanes is notoriously difficult because standard Karplus curves for vicinal coupling (
NMR Spectroscopy Protocol
Do not rely on a single
Step 1: The Signal Width Diagnostic In 1,3-disubstituted systems, the methine protons (H1 and H3) couple to the methylene protons (H2 and H4).
-
Trans-Isomer: Due to rapid flipping/averaging, the coupling constants often average out, but the distinct magnetic environment often results in a simpler splitting pattern or a specific signal width.
-
Cis-Isomer: The rigid diequatorial nature creates distinct "axial-axial" (large
) and "axial-equatorial" (small ) couplings. -
Diagnostic Rule: The width of the multiplet (sum of couplings) for the methine proton is often significantly larger for the cis isomer (due to two large
couplings to the adjacent methylene protons) compared to the trans isomer.
Step 2: NOE/ROESY Triangulation (The Gold Standard)
-
Cis: Strong NOE correlation between H1 and H3 (diaxial hydrogens are far apart, but if substituents are diequatorial, the axial hydrogens on C1 and C3 face each other across the ring). Correction: In the diequatorial conformer, the H1 and H3 protons are actually pseudo-axial . The distance across the ring (approx 2.2 Å) allows for a diagnostic transannular NOE between the methine protons H1 and H3.
-
Trans: H1 and H3 are on opposite faces. No direct transannular NOE is observed between the methine protons.
X-Ray Crystallography Caveat
While X-ray provides definitive relative stereochemistry, be cautious of packing forces . A cyclobutane that is puckered in solution may appear planar in the crystal lattice to facilitate stacking. Always cross-validate solid-state data with solution-phase NMR.
Computational Protocol (DFT)
To predict the preferred pucker and energy barriers, a specific computational workflow is required. Standard Force Fields (MM2/MMFF) often underestimate the puckering barrier.
Workflow Visualization
Caption: Standardized DFT workflow for cyclobutane conformational analysis. Note the requirement for dispersion corrections (-D3) to account for weak transannular interactions.
Case Studies in Medicinal Chemistry
The "Exit Vector" Bioisostere
In drug discovery, 1,3-cyclobutanes are used to modulate the vector of substituents without adding the lipophilicity of a phenyl ring.
-
Case A: Replacing a Phenyl Ring. [3]
-
Trans-1,3-cyclobutane mimics para-phenyl (linear).
-
Cis-1,3-cyclobutane mimics meta-phenyl (kinked).
-
-
Case B: Solubility Enhancement.
-
Replacing a benzene ring with a cyclobutane increases
, which generally improves aqueous solubility and reduces non-specific binding (promiscuity).
-
Example: 3-Fluoro-cyclobutyl amines
Research by Mykhailiuk et al. demonstrated that fluorinated cyclobutanes (specifically 3-fluoro-cyclobutyl amines) serve as non-basic amine surrogates. The fluorine atom, depending on cis/trans orientation, can modulate the pKa of the amine through through-space electrostatic effects, a property tunable only by understanding the precise puckered conformation.
References
-
Conformational Analysis of Cyclobutanes Wiberg, K. B., et al. "Conformational Analysis of Cyclobutanes."[4] Journal of Organic Chemistry. [Link]
-
Cyclobutanes in Drug Discovery Mykhailiuk, P. K.[5] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. [Link]
-
NMR Assignment of Cyclobutanes Raza, G. H., et al. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes."[6][7] Magnetic Resonance in Chemistry. [Link]
-
Synthesis and Conformation of 3-Substituted Cyclobutanes Grygorenko, O. O., et al. "Conformationally Restricted Morpholine Analogues." Chemistry - A European Journal. [Link]
-
CF3-Cyclobutanes as tert-Butyl Bioisosteres Mykhailiuk, P. K.[5] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3-(4-Bromophenyl)cyclobutyl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-(4-Bromophenyl)cyclobutyl)methanol, a valuable building block in medicinal chemistry. With the Chemical Abstracts Service (CAS) number 1782303-81-4 , this compound has garnered interest for its role in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This document will delve into its chemical properties, a detailed synthetic pathway, and its current applications, offering a vital resource for researchers in organic synthesis and drug discovery.
Compound Profile and Physicochemical Properties
(3-(4-Bromophenyl)cyclobutyl)methanol is a substituted cyclobutane derivative featuring a bromophenyl group and a hydroxymethyl substituent. The rigid cyclobutane scaffold provides a three-dimensional framework that is increasingly utilized by medicinal chemists to explore new chemical space and improve the pharmacokinetic properties of drug candidates.
Table 1: Physicochemical Properties of (3-(4-Bromophenyl)cyclobutyl)methanol
| Property | Value | Source/Prediction |
| CAS Number | 1782303-81-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₃BrO | Calculated |
| Molecular Weight | 241.12 g/mol | Calculated |
| Boiling Point | 322.3 ± 25.0 °C | Predicted |
| Density | 1.419 ± 0.06 g/cm³ | Predicted |
| pKa | 15.05 ± 0.10 | Predicted |
Strategic Synthesis Pathway
A robust and reproducible synthesis is critical for the reliable supply of any key intermediate in a drug discovery program. The most logical and frequently employed strategy for the synthesis of (3-(4-Bromophenyl)cyclobutyl)methanol involves a two-step process:
-
[2+2] Cycloaddition: Formation of the cyclobutane ring system.
-
Reduction: Conversion of a carboxylic acid intermediate to the primary alcohol.
This pathway offers a convergent and efficient route to the target molecule.
Methodological & Application
Synthesis of (3-(4-Bromophenyl)cyclobutyl)methanol from ketone precursors
Application Note: Stereoselective Synthesis of (3-(4-Bromophenyl)cyclobutyl)methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (3-(4-bromophenyl)cyclobutyl)methanol starting from 3-(4-bromophenyl)cyclobutanone . This structural motif is a critical scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings or piperidines in drug discovery programs targeting GPCRs and kinase inhibitors.
The method utilizes a Wittig homologation sequence followed by reductive workup. This route is selected over direct hydroboration-oxidation of methylenecyclobutanes due to superior functional group tolerance (specifically the aryl bromide) and the ability to isolate the stable aldehyde intermediate for stereochemical enrichment.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the hydroxymethyl group at the C1 position while maintaining the integrity of the 4-bromophenyl moiety at C3.
-
Target: (3-(4-Bromophenyl)cyclobutyl)methanol
-
Precursor: 3-(4-Bromophenyl)cyclobutanone[1]
-
Key Transformation: C1 Homologation (Ketone
Aldehyde Alcohol)
Strategic Rationale: Direct reduction of the ketone yields a cyclobutanol, not the target methanol. Therefore, a one-carbon extension is required. The use of (methoxymethyl)triphenylphosphonium chloride allows for the conversion of the ketone to an enol ether, which serves as a masked aldehyde. This is preferred over Van Leusen reductive cyanation (TosMIC) for this substrate to avoid harsh reductive conditions that might debrominate the aryl ring.
Figure 1: Retrosynthetic pathway utilizing a Wittig homologation strategy.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-(4-Bromophenyl)cyclobutanone | Precursor | 1.0 | Solid, typically >97% purity.[1][2][3] |
| (Methoxymethyl)triphenylphosphonium chloride | Wittig Salt | 1.3 | Hygroscopic; dry under vacuum before use. |
| Potassium tert-butoxide (KOtBu) | Base | 1.4 | 1.0 M solution in THF is preferred for safety. |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inhibitor-free. |
| Perchloric Acid (70%) or HCl (4M) | Hydrolysis | Excess | For enol ether cleavage. |
| Sodium Borohydride (NaBH4) | Reductant | 1.5 | Use fresh reagent. |
Step 1: Wittig Olefination (Formation of Enol Ether)
Rationale: The bulky phosphonium ylide attacks the ketone to form the exocyclic enol ether.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Ylide Generation: Charge the flask with (methoxymethyl)triphenylphosphonium chloride (1.3 equiv) and anhydrous THF (0.2 M relative to ketone). Cool to 0 °C in an ice bath.
-
Deprotonation: Dropwise add KOtBu (1.4 equiv, 1.0 M in THF) over 15 minutes. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Addition: Dissolve 3-(4-bromophenyl)cyclobutanone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the ylide mixture over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The ketone spot should disappear.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Pass the crude residue through a short silica plug (eluting with 5% EtOAc/Hexane) to remove triphenylphosphine oxide. Isolate the enol ether intermediate (mixture of E/Z isomers).
Step 2: Hydrolysis & Reduction (Aldehyde to Alcohol)
Rationale: Acidic hydrolysis unmasks the aldehyde, which is immediately reduced to the alcohol to prevent epimerization or oxidation.
-
Hydrolysis: Dissolve the enol ether in THF (0.1 M). Add aqueous HCl (4M, 5 equiv) or 70% HClO4 (catalytic amount in water/THF). Heat to reflux for 2 hours.
-
Checkpoint: TLC should show conversion of the non-polar enol ether to a more polar aldehyde spot.
-
-
Reduction: Cool the reaction mixture to 0 °C . Carefully add NaBH4 (1.5 equiv) portion-wise (gas evolution!).
-
Note: If the hydrolysis was done in pure acid/water, extract the aldehyde first, dissolve in MeOH, then reduce. One-pot hydrolysis/reduction in THF/Water is feasible if pH is adjusted to neutral before adding NaBH4.
-
Preferred Method: Extract aldehyde (EtOAc), wash with NaHCO3, dissolve in MeOH, cool to 0 °C, add NaBH4.
-
-
Quench: After 1 hour, quench with acetone or sat. NH4Cl.
-
Isolation: Concentrate MeOH. Partition residue between EtOAc and Water.[2] Extract aqueous layer with EtOAc.[2] Dry organics (Na2SO4) and concentrate.[2]
-
Final Purification: Purify by flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes).
Stereochemical Considerations
The 1,3-disubstitution pattern on the cyclobutane ring creates cis and trans diastereomers.
-
Cis-isomer: The hydroxymethyl group and the 4-bromophenyl group are on the same side of the ring.
-
Trans-isomer: The groups are on opposite sides.
Thermodynamics: In 1,3-disubstituted cyclobutanes, the cis isomer is typically the thermodynamically stable form because it allows both substituents to adopt pseudo-equatorial positions in the puckered conformation. The trans isomer forces one substituent into a pseudo-axial position, creating steric strain.
Separation Protocol: The cis and trans isomers of the final alcohol usually exhibit distinct retention times on silica gel.
-
TLC Visualization: Use KMnO4 stain (alcohol oxidizes) or UV (bromophenyl chromophore).
-
Assigning Configuration:
-
NMR (1H): The H3 proton (benzylic) in the cis isomer often appears as a pseudo-quintet, while the trans isomer appears more complex due to coupling constants dependent on ring puckering. NOESY experiments are definitive: Look for correlation between the benzylic proton and the hydroxymethyl protons.
-
Figure 2: Purification workflow for diastereomer separation.
Safety & Handling
-
Phosphonium Salts: Toxic if inhaled. Handle in a fume hood.
-
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture. Ensure proper venting.
-
Aryl Bromide Stability: The reaction conditions (Wittig base, NaBH4) are compatible with the aryl bromide. Avoid using Lithium Aluminum Hydride (LAH) at reflux, or catalytic hydrogenation (Pd/C, H2), as these may cause debromination.
References
-
Wittig Homologation of Cyclobutanones
-
Synthesis of 3-Arylcyclobutanones
-
Stereochemistry of 1,3-Disubstituted Cyclobutanes
-
Conformational Analysis: Wiberg, K. B. et al. "Conformational energies of substituted cyclobutanes." Journal of Organic Chemistry, 1990 , 55, 5133. Link
-
-
Alternative Route (Hydroboration)
-
Hydroboration of Methylenecyclobutanes: "Stereoselective hydroboration of 3-substituted methylenecyclobutanes." Tetrahedron Letters, 1985 , 26, 47. Link
-
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.
Sources
Application Note: Chemoselective Reduction of 3-(4-Bromophenyl)cyclobutanecarboxylate Esters
Executive Summary
This guide details the reduction of 3-(4-bromophenyl)cyclobutanecarboxylate esters to their corresponding alcohols or aldehydes. The primary challenge in this transformation is chemoselectivity : reducing the ester functionality without compromising the aryl bromide (Ar-Br) moiety, which is susceptible to hydrodebromination under aggressive reducing conditions. Furthermore, the strained cyclobutane ring requires specific thermal control to prevent ring-opening or isomerization.
We present two validated methodologies:
-
Method A (Target: Alcohol): Lithium Borohydride (
) reduction.[1] This is the recommended "Goldilocks" protocol—strong enough to reduce esters but sufficiently mild to leave aryl bromides and the cyclobutane ring intact. -
Method B (Target: Aldehyde/Alcohol): Diisobutylaluminum Hydride (DIBAL-H).[1][2] This method offers tunable selectivity (aldehyde vs. alcohol) based on temperature control (
vs. ).[1][3]
Chemical Context & Selectivity Analysis
The Substrate Challenge
The substrate contains three distinct zones of reactivity:
-
Ester (
): The electrophilic target.[1][4] -
Cyclobutane Ring: A strained carbocycle (
strain energy).[1] While kinetically stable, it can undergo ring-opening if radical intermediates are formed or if subjected to extreme thermal stress.[1] -
Aryl Bromide (
): A handle for future cross-coupling (e.g., Suzuki-Miyaura).[1] It is sensitive to dissolving metal reductions and highly reactive nucleophilic hydrides (like under reflux) which can cause debromination via radical pathways or metal-halogen exchange.[1]
Decision Matrix
The choice of reagent dictates the product outcome and impurity profile.
Figure 1: Reagent selection strategy based on target functionality and risk profile.
Method A: Lithium Borohydride ( ) Reduction
Target: (3-(4-bromophenyl)cyclobutyl)methanol Status: Primary Recommendation [1]
Rationale
Unlike Sodium Borohydride (
Protocol
-
Scale: 1.0 mmol (adaptable to gram-scale).
-
Solvent: Tetrahydrofuran (THF) or Diethyl Ether (
).[1] -
Stoichiometry: 2.0 - 3.0 equivalents of
.[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the ester (1.0 equiv) in anhydrous THF (
concentration). -
Addition: Cool the solution to
(ice bath). Add (2.0 M in THF, 2.5 equiv) dropwise over 10 minutes.-
Note: Gas evolution (
) may occur; ensure proper venting.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 4–12 hours.-
Monitoring: Check by TLC or LC-MS.[1] The intermediate aldehyde is rarely observed as it reduces faster than the ester.
-
-
Quench (Critical): Cool back to
. Carefully add Methanol (MeOH) dropwise until gas evolution ceases.[1]-
Safety: The quench can be delayed; add slowly.
-
-
Workup: Add saturated aqueous Ammonium Chloride (
). Extract with Ethyl Acetate ( ).[1] Wash combined organics with Brine, dry over , filter, and concentrate.[1][5]
Expected Data
| Parameter | Specification |
| Yield | 85–95% |
| Purity (HPLC) | >98% |
| Ar-Br Integrity | 100% Retained |
| Stereochemistry | Retained (cis-ester |
Method B: DIBAL-H Reduction
Target: 3-(4-bromophenyl)cyclobutanecarbaldehyde (Aldehyde) OR Alcohol Status: Specialized Application
Rationale
Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor.[1] At low temperatures (
Protocol (Aldehyde Synthesis)
-
Scale: 1.0 mmol.
-
Solvent: Dichloromethane (
) or Toluene (anhydrous).[1] -
Temp:
(Dry Ice/Acetone).
Step-by-Step Procedure:
-
Setup: Dissolve ester (1.0 equiv) in
( ) under Argon. Cool to . -
Addition: Add DIBAL-H (1.0 M in Hexanes, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent.
-
Reaction: Stir at
for 1–2 hours. Do not let it warm up if the aldehyde is the target. -
Quench (Rochelle's Salt Method):
-
Emulsion Break: Stir vigorously for 1–2 hours until two clear layers form (organic vs. aqueous).
Figure 2: DIBAL-H workflow emphasizing the critical intermediate stability.
Analytical Validation & Troubleshooting
Stereochemical Integrity
The reduction of the ester carbonyl is generally stereoretentive regarding the cyclobutane ring configuration.
-
Starting Material: cis-3-(4-bromophenyl)cyclobutanecarboxylate.[1]
-
Product: cis-(3-(4-bromophenyl)cyclobutyl)methanol.[1]
-
Risk: If the reaction is quenched under strongly basic conditions or if the aldehyde intermediate enolizes, cis/trans scrambling may occur. The LiBH4 method (neutral/mildly acidic workup) minimizes this risk.[1]
Common Issues
| Symptom | Probable Cause | Solution |
| Low Yield | Incomplete extraction of alcohol from aqueous phase. | Use "salting out" (saturate aqueous layer with NaCl) and extract with THF/EtOAc mix.[1] |
| Debromination (Ar-H) | Reagent too aggressive (LAH used?) or Pd contamination.[1] | Switch to Method A (LiBH4) . Ensure glassware is free of transition metals.[1] |
| Emulsion (DIBAL) | Aluminum hydroxides precipitating.[1] | Increase stirring time with Rochelle's salt (up to 12h) or use 1M HCl (if product is acid-stable).[1] |
| Ester Remaining | Old reagent ( | Use fresh reagent or increase loading to 4.0 equiv. |
References
-
Lithium Borohydride Selectivity
-
Brown, H. C.; Narasimhan, S.; Choi, Y. M.[1] "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org.[1] Chem.1982 , 47, 4702–4708.[1] Link[1]
-
Note: Establishes LiBH4 as superior for ester reduction compared to NaBH4.[1]
-
-
DIBAL-H Protocols & Rochelle's Salt Workup
-
Cyclobutane Stability & Synthesis
-
General Workup Procedures
Sources
- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
Application Note: Selective Reduction of Cyclobutyl Ketones to Alcohols
Part 1: Executive Summary & Strategic Overview
Cyclobutyl ketones represent a unique challenge in organic synthesis due to the significant ring strain (~26.4 kcal/mol) and the specific conformational puckering ("butterfly" conformation) of the four-membered ring. Unlike cyclohexanones, where chair-boat transitions dictate reactivity, cyclobutanones rely on a delicate balance of torsional strain and steric approach control.
The Core Challenge: Standard reduction methods (e.g., NaBH₄ in MeOH) often yield diastereomeric mixtures (cis/trans ratios ~60:40 to 80:20) due to the relatively flat trajectory of the hydride attack and the flexibility of the ring. For pharmaceutical intermediates, where isomeric purity is paramount (often >99% de), "good enough" is unacceptable.
The Solution: This guide details three specific protocols to achieve high fidelity:
-
L-Selectride Reduction: For >95:1 cis-diastereoselectivity (Kinetic Control).
-
CBS Reduction: For >90% enantiomeric excess (Catalytic Asymmetric Control).
-
Mitsunobu Inversion: The obligatory route for accessing trans-isomers.
Part 2: Mechanistic Intelligence[1]
To control the reaction, one must understand the "Puckered Transition State."
The "Butterfly" Effect
Cyclobutane is not planar; it exists in a puckered conformation (dihedral angle ~25–35°) to relieve torsional strain between adjacent hydrogens.
-
Substituent Positioning: In a substituted cyclobutanone (e.g., 2- or 3-substituted), the substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
-
Attack Trajectory: Bulky hydride reagents are forced to attack from the less hindered face (the "anti" face relative to the substituent).
-
Stereochemical Outcome:
-
Attack: Anti-face (from the side opposite the substituent).
-
Result: The oxygen atom is pushed toward the same face as the substituent.
-
Diagram 1: Stereochemical Decision Tree
Caption: Decision matrix for selecting the appropriate reduction strategy based on the required stereoisomer.
Part 3: Reagent Selection Matrix
| Reagent | Reagent Class | Selectivity (Cis:Trans) | Primary Utility | Limitations |
| NaBH₄ | Small Hydride | ~70:30 to 80:20 | General screening; robust. | Poor diastereocontrol; often requires separation. |
| LiAlH₄ | Strong Hydride | ~80:20 | Strong reduction. | Low selectivity; functional group incompatibility. |
| L-Selectride | Bulky Borohydride | >95:5 to >99:1 | Gold Standard for cis-alcohols. | Pyrophoric; requires oxidative workup; cost. |
| CBS / BH₃ | Chiral Catalyst | High %ee | Enantioselective synthesis.[2][3][4] | Sensitive to moisture; catalyst cost. |
Part 4: Detailed Experimental Protocols
Protocol A: High-Fidelity Cis-Reduction (L-Selectride)
Objective: Synthesis of cis-2-substituted or cis-3-substituted cyclobutanols with >95:1 dr.
Reagents:
-
Substrate: 1.0 equiv (e.g., 3-phenylcyclobutanone)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 – 1.5 equiv).
-
Solvent: Anhydrous THF.
-
Quench: 30% H₂O₂, 3M NaOH.
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the cyclobutyl ketone in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is essential to maximize the steric differentiation of the L-Selectride.
-
Addition: Add L-Selectride solution dropwise over 15–20 minutes.
-
Note: The bulky sec-butyl groups force the hydride to attack from the least hindered face (anti-to-substituent).
-
-
Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.
-
Oxidative Workup (Mandatory):
-
Why? Unlike NaBH₄, Selectrides leave a trialkylborane byproduct that must be oxidized to facilitate separation.
-
Carefully quench with water at 0°C.
-
Add 3M NaOH (2 equiv) followed by dropwise addition of 30% H₂O₂ (2 equiv).
-
Stir for 30 mins at room temperature.
-
-
Extraction: Extract with Et₂O or EtOAc. Wash with saturated Na₂S₂O₃ (to remove excess peroxide) and brine.
Protocol B: Enantioselective Reduction (CBS Catalyst)
Objective: Synthesis of chiral cyclobutanols from prochiral ketones with high enantiomeric excess.[4]
Reagents:
-
(R)- or (S)-Me-CBS Catalyst (10–20 mol%).
-
Borane source: BH₃[2][3][5]·SMe₂ (dimethylsulfide complex) or Catecholborane (0.6–1.0 equiv).
-
Solvent: Anhydrous THF or Toluene.
Workflow:
-
Catalyst Activation: In a dry Schlenk flask, dissolve the CBS catalyst in THF.
-
Borane Preparation: Add the Borane reagent to the catalyst solution at room temperature. Stir for 10 minutes to form the active catalyst-borane complex.
-
Cooling: Cool the mixture to -20°C or -78°C (substrate dependent; lower temp = higher ee).
-
Slow Addition: Dissolve the ketone in THF and add it very slowly (over 1–2 hours) to the catalyst/borane mixture.
-
Quench: Add MeOH carefully to quench excess hydride.
-
Purification: Standard aqueous workup and silica chromatography.
Diagram 2: L-Selectride Workflow
Caption: Step-by-step workflow for the L-Selectride reduction protocol ensuring high diastereoselectivity.
Part 5: Troubleshooting & "Pro-Tips"
Accessing the Trans-Isomer
Direct reduction rarely yields the trans-isomer (hydroxyl trans to substituent) as the major product because the "syn-attack" required is sterically disfavored.
-
Protocol: Reduce to the cis-alcohol using L-Selectride
Perform a Mitsunobu Inversion (DEAD, PPh₃, Benzoic acid) to invert the stereocenter Hydrolyze the ester to get the trans-alcohol.
Avoiding Ring Opening
While cyclobutanes are strained, they are generally stable to borohydride reductions. However:
-
Acid Sensitivity: Avoid strong Lewis acids during workup if the ring contains sensitive functional groups (e.g., ketals).
-
Over-reduction: Generally not an issue with ketones, but ensure stoichiometry is calculated correctly if esters are present (L-Selectride can reduce esters at higher temps; keep at -78°C).
Safety Warning
-
L-Selectride is supplied in THF and is pyrophoric or highly flammable. Use long-needle cannulation techniques.
-
Oxidative Workup: The reaction of H₂O₂ with organoboranes is exothermic. Add peroxide slowly on an ice bath.
Part 6: References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
-
Corey-Bakshi-Shibata (CBS) Reduction.
-
L-Selectride Reagent Guide.
-
Source: Wikipedia / Sigma-Aldrich Technical Bulletins.
-
Key Finding: Properties of Lithium tri-sec-butylborohydride as a bulky, stereoselective reducing agent.
-
URL:[Link]
-
-
Catalytic Enantioselective Synthesis of Benzocyclobutenols.
Sources
- 1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink in a Protolytic Ring Opening of Photogenerated Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of (3-(4-Bromophenyl)cyclobutyl)methanol
Topic: Functionalization of (3-(4-Bromophenyl)cyclobutyl)methanol primary alcohol Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Chemical Profile
(3-(4-Bromophenyl)cyclobutyl)methanol represents a high-value scaffold in medicinal chemistry, offering a rigid, sp³-rich bioisostere for phenyl or alkyl chains. The cyclobutane core provides defined vectors for substituent exit, improving metabolic stability and solubility compared to planar aromatic linkers.
This guide details the functionalization of the primary alcohol moiety (-CH₂OH), a versatile handle for expanding chemical space. The presence of the 4-bromophenyl group serves as a latent handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), necessitating chemoselective protocols that preserve the aryl bromide integrity while modifying the alcohol.
Key Structural Considerations
-
Stereochemistry: The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. While functionalization of the exocyclic methylene group (-CH₂-) does not invert the ring stereocenters, maintaining the diastereomeric ratio (dr) requires avoiding conditions that promote thermodynamic equilibration (e.g., radical intermediates or harsh Lewis acids).
-
Reactivity Warning (Ring Expansion): The cyclobutylmethyl cation is "non-classical" and highly prone to rearrangement (ring expansion) to a cyclopentyl system. Protocols generating carbocations (Sɴ1 conditions) must be strictly avoided. Sɴ2 mechanisms are required for structural fidelity.
Reaction Landscape & Strategic Analysis
The functionalization strategy divides into three primary pathways: Activation (Leaving Group Installation) , Oxidation , and Etherification .
Figure 1: Divergent functionalization pathways for the primary alcohol handle. Note the central role of sulfonate activation for nucleophilic substitution.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation (Conversion to Leaving Group)
Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate (methanesulfonate), enabling subsequent Sɴ2 displacements. Mechanism: Nucleophilic attack of the alcohol on sulfonyl chloride.[1] Chemoselectivity: Compatible with Ar-Br; avoids ring expansion.
Materials:
-
Substrate: (3-(4-Bromophenyl)cyclobutyl)methanol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (Et₃N) (1.5 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the substrate in anhydrous DCM and cool to 0 °C (ice bath).
-
Addition: Add Et₃N followed by the dropwise addition of MsCl over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.
-
Validation: Monitor by TLC (Visualize with UV/PMA). The product (mesylate) is typically less polar than the starting alcohol.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Outcome: The crude mesylate is typically a viscous oil or low-melting solid, sufficiently pure for the next step. Do not store for prolonged periods ; use immediately for displacement.
Protocol B: Nucleophilic Substitution (Synthesis of Azides/Amines)
Objective: Displacement of the mesylate with an azide (precursor to amines via Staudinger reduction) or direct amine alkylation. Mechanism: Sɴ2 Substitution. Critical Control: Use a polar aprotic solvent to accelerate Sɴ2 and suppress elimination (E2).
Materials:
-
Substrate: Crude Mesylate from Protocol A (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN₃) (1.5–2.0 equiv)
-
Solvent: DMF or DMSO [0.2 M]
Procedure:
-
Dissolution: Dissolve the crude mesylate in DMF.
-
Displacement: Add NaN₃ in one portion.
-
Heating: Heat the mixture to 60–80 °C for 4–12 hours.
-
Note: Higher temperatures (>100 °C) may risk elimination or thermal decomposition of the azide.
-
-
Workup: Dilute with water (5x volume) and extract with Ethyl Acetate (EtOAc). Wash organics extensively with water/LiCl solution to remove DMF.
-
Reduction (Optional): The resulting azide can be reduced to the primary amine using Staudinger conditions (PPh₃, THF/H₂O) or Hydrogenation (H₂, Pd/C), provided the Ar-Br bond is not labile under the specific hydrogenation conditions chosen (catalytic poisoning or mild conditions required).
Protocol C: Controlled Oxidation to Aldehyde
Objective: Access the aldehyde for reductive amination or Wittig olefination. Method: Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling and avoiding cryogenic conditions, though both are effective. Chemoselectivity: DMP is neutral and leaves the Ar-Br and cyclobutane ring intact.
Materials:
-
Substrate: (3-(4-Bromophenyl)cyclobutyl)methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: Wet DCM (water accelerates the mechanism slightly) or Anhydrous DCM.
Procedure:
-
Reaction: Dissolve substrate in DCM. Add DMP solid in one portion at RT.
-
Monitoring: Stir for 1–3 hours. The suspension typically becomes clear then cloudy as byproducts precipitate.
-
Quench: Dilute with Et₂O. Add a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess iodine species). Stir vigorously until layers separate clearly.
-
Purification: Extract, dry, and concentrate. Aldehydes on cyclobutane rings can be epimerizable; store at -20 °C under inert atmosphere.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Ring Expansion (Cyclopentane formation) | Carbocation formation (Sɴ1 pathway).[2] | Switch from acidic reagents (HBr, H₂SO₄) to activated sulfonates (MsCl/TsCl) and basic conditions. |
| Elimination (Alkene formation) | E2 competition during substitution. | Use less hindered bases; lower reaction temperature; switch solvent to acetone (Finkelstein conditions) or DMF. |
| Low Yield in Substitution | Steric hindrance of the cyclobutane ring. | Increase temperature to 80 °C; use a more reactive leaving group (Triflate, -OTf) if Mesylate is sluggish. |
| Ar-Br Loss | Lithium-Halogen exchange side reaction. | Avoid using n-BuLi or Magnesium metal if protecting the alcohol. Use mild bases (NaH, K₂CO₃). |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the desired end-product.
Figure 2: Decision tree for protocol selection.
References
-
Cyclobutane Scaffolds in Medicinal Chemistry
-
Alcohol Activation & Substitution Protocols
-
Oxidation Methodologies
-
Cyclobutylmethyl Reactivity (Ring Expansion Warnings)
-
Chemistry Stack Exchange. "Reaction of cyclobutylmethanol with HX." Discussion on non-classical cations and ring expansion risks.
-
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
Application Note: High-Fidelity Utilization of 4-Bromophenyl Cyclobutanes in LpxC Inhibitor Design
Executive Summary
The UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme is the committed step in the Lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] While hydroxamate-based inhibitors have shown potency, they often suffer from poor pharmacokinetic (PK) profiles and metabolic instability.
This Application Note details the strategic use of 4-bromophenyl cyclobutanes as rigid, modular intermediates. Unlike flexible linear linkers, the cyclobutane core restricts conformational entropy, potentially enhancing binding affinity while the 4-bromophenyl moiety serves as a versatile "handle" for palladium-catalyzed cross-coupling to access the hydrophobic tunnel of the LpxC active site.
Scientific Rationale & Pharmacophore Logic
The Structural Challenge
LpxC inhibitors generally require three pharmacophoric elements:
-
Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ (typically hydroxamic acid).
-
Linker Module: Positions the ZBG and traverses the substrate channel.
-
Hydrophobic Tail: Occupies the hydrophobic tunnel/pocket adjacent to the active site.
Why 4-Bromophenyl Cyclobutane?
The 4-bromophenyl cyclobutane scaffold addresses two critical failure modes in LpxC inhibitor development:
-
Vector Control (Causality): The cyclobutane ring (specifically 1,3-disubstituted) introduces a defined exit vector that is distinct from phenyl or piperidine rings. This rigidity reduces the entropic penalty upon binding.
-
Divergent Synthesis: The bromine atom at the para-position of the phenyl ring allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings. This enables the rapid generation of "Tail" libraries without re-synthesizing the core scaffold.
Mechanism of Action Visualization
The following diagram illustrates how the intermediate integrates into the final inhibitor architecture.
Figure 1: Pharmacophore assembly showing the central role of the 4-bromophenyl cyclobutane intermediate in linking the ZBG to the hydrophobic tail.
Experimental Protocols
Protocol A: Synthesis of tert-butyl (3-((4-bromophenyl)amino)cyclobutyl)carbamate
Objective: To synthesize the core intermediate via reductive amination. This protocol ensures high diastereoselectivity and yield.
Reagents:
-
tert-Butyl (3-oxocyclobutyl)carbamate (1.0 equiv)
-
4-Bromoaniline (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (AcOH) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve tert-butyl (3-oxocyclobutyl)carbamate and 4-bromoaniline in anhydrous DCM (0.1 M concentration).
-
Activation: Add catalytic AcOH. Stir at room temperature (RT) for 30 minutes to facilitate imine formation. Note: Pre-formation of the imine is crucial to minimize direct reduction of the ketone.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z [M+H]⁺).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.
Data Specification Table:
| Parameter | Specification | Notes |
| Yield | 65% - 80% | Dependent on moisture control. |
| Purity | >95% (HPLC) | Required for subsequent coupling. |
| Key NMR Signal | Cyclobutane methine protons | Distinct multiplets at δ 3.8–4.2 ppm. |
| MS (ESI) | [M+H]⁺ consistent with formula | Look for Br isotopic pattern (1:1 doublet). |
Protocol B: Library Expansion via Suzuki-Miyaura Coupling
Objective: To functionalize the 4-bromophenyl "handle" with various hydrophobic tails (e.g., aryl boronic acids) to probe the LpxC hydrophobic tunnel.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl₂[4]·DCM (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine the Intermediate, Aryl Boronic Acid, and K₂CO₃ in a microwave vial. Add 1,4-Dioxane/Water. Sparge with Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Seal the vial immediately.
-
Coupling: Heat to 90°C for 2–4 hours (or 100°C for 30 min in microwave).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.
-
Isolation: Concentrate and purify via preparative HPLC or silica chromatography.
Synthetic Workflow Diagram:
Figure 2: Step-wise synthetic workflow transforming the ketone starting material into the functionalized biaryl precursor.
Validation & Quality Control
Self-Validating the Protocol
To ensure the protocol is working correctly, perform the following checkpoints:
-
Isotopic Pattern Check: Before Suzuki coupling, the Intermediate must show the characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br/⁸¹Br) in Mass Spectrometry. Loss of this pattern indicates dehalogenation (a common side reaction if Pd is contaminated or conditions are too harsh).
-
Stereochemistry Verification: Use NOESY NMR to confirm the cis/trans relationship of the amine substituents on the cyclobutane ring. The biological activity often depends strictly on one isomer (typically cis for specific tunnel entry vectors).
LpxC Enzymatic Inhibition Assay
Objective: Verify the inhibitory potential of the final compounds.
-
Enzyme: Recombinant E. coli or P. aeruginosa LpxC.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.
-
Readout: Fluorescence (using a surrogate substrate like Threonyl-AMC) or Mass Spectrometry (monitoring product formation).
-
Standard Control: CHIR-090 (IC₅₀ ~ 4–10 nM).
References
-
Antibacterial compounds (Patent WO2024036176A1). Source:[4] WIPO / Google Patents. Context: Describes the synthesis of tert-butyl (3-((4-bromophenyl)amino)cyclobutyl)carbamate and its use in LpxC inhibitor synthesis. URL:[4]
-
Antibacterial Activities and Characterization of Novel Inhibitors of LpxC. Source: PubMed Central (PMC). Context: foundational text on LpxC assay development and the validation of hydroxamate inhibitors. URL:[Link]
-
Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens. Source: PubMed Central (PMC). Context: Discusses LPC-233 and the structural requirements for binding in the LpxC hydrophobic tunnel. URL:[Link]
-
Design and synthesis of potent Gram-negative specific LpxC inhibitors. Source: PubMed. Context: Details the SAR (Structure-Activity Relationship) of zinc-binding "warheads" and linkers. URL:[Link]
Sources
- 1. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024036176A1 - Antibacterial compounds - Google Patents [patents.google.com]
Buchwald-Hartwig amination conditions for bromophenyl cyclobutanes
Application Note: Buchwald-Hartwig Amination of Bromophenyl Cyclobutanes
Part 1: Executive Summary & Strategic Rationale
The Challenge: Bromophenyl cyclobutanes represent a distinct class of substrates in medicinal chemistry. Unlike their isopropyl analogues, the cyclobutane ring possesses significant angle strain (~26.3 kcal/mol) and a fixed "puckered" conformation. When located ortho to the halogen, the cyclobutane ring exerts a rigid, non-rotatable steric wall that significantly impedes the coordination of the amine nucleophile and the subsequent reductive elimination step.
The Solution:
Standard Pd(PPh
-
Form a reactive monoligated Pd(0) species.
-
Create a "pocket" that accommodates the cyclobutane bulk while forcing the amine and arene into proximity for reductive elimination.
This guide provides a self-validating workflow for coupling bromophenyl cyclobutanes with primary and secondary amines, utilizing 3rd and 4th Generation Palladacycle Precatalysts to ensure reproducibility.
Part 2: Mechanistic Logic & Ligand Selection
To troubleshoot and optimize, one must understand the failure modes specific to cyclobutyl-arenes.
The Steric Bottleneck
In the catalytic cycle, the Reductive Elimination is the rate-determining step for bulky substrates.
-
Scenario: An ortho-cyclobutyl group clashes with the ligand.
-
Consequence: If the ligand is not bulky enough to "wrap" around the metal center, the complex stalls. This stalling allows
-hydride elimination (if the amine has -hydrogens) or protodehalogenation to occur, destroying the starting material.
Ligand Decision Matrix
Do not guess. Use this logic gate to select your catalytic system.
Figure 1: Ligand selection strategy based on steric environment and nucleophile type.
Part 3: Experimental Protocols
Protocol A: Rapid Screening (Micro-Scale)
Purpose: To validate catalyst performance before committing valuable starting material.
Reagents:
-
Substrate: Bromophenyl cyclobutane (0.1 mmol)
-
Amine: 1.2 equivalents
-
Base: NaOtBu (Sodium tert-butoxide) - Standard, or Cs
CO - If esters/nitriles present. -
Catalyst: Pd Precatalyst Gen 4 (see Matrix above)
-
Solvent: Anhydrous Dioxane or Toluene.[1]
Workflow:
-
Preparation: In a glovebox or under active N
flow, charge a 1-dram vial (equipped with a stir bar) with NaOtBu (14 mg, 0.14 mmol). -
Catalyst Addition: Add RuPhos Pd G4 (or appropriate cat.) (1.7 mg, 2 mol%).
-
Note: Using G4 precatalysts eliminates the need for sensitive Pd(0) sources like Pd
(dba) and ensures a precise 1:1 Pd:Ligand ratio.
-
-
Substrate Addition: Add the bromophenyl cyclobutane (0.1 mmol) and amine (0.12 mmol).
-
Solvent: Add anhydrous Dioxane (0.5 mL, 0.2 M concentration).
-
Reaction: Cap tightly (Teflon-lined). Heat to 80°C for 2 hours.
-
Analysis: Dilute a 10
L aliquot in MeOH. Analyze via UPLC/MS.-
Pass Criteria: >90% conversion, <5% protodehalogenation.
-
Protocol B: High-Yield Scale-Up (1.0 Gram Scale)
Purpose: Production of isolated material with removal of Pd residues.
Table 1: Reaction Stoichiometry
| Component | Equiv. | Mass/Vol (Example) | Role |
| Bromophenyl Cyclobutane | 1.00 | 1.00 g (Assume MW 211) | Limiting Reagent |
| Amine | 1.20 | Calculated based on MW | Nucleophile |
| NaOtBu | 1.40 | 638 mg | Base (activates amine) |
| RuPhos Pd G4 | 0.01-0.02 | 40 - 80 mg (1-2 mol%) | Catalyst |
| Toluene (Anhydrous) | 5-10 V | 5 - 10 mL | Solvent |
Step-by-Step Procedure:
-
Reactor Setup: Flame-dry a 50 mL 2-neck round bottom flask. Cool under a stream of Argon.
-
Solids Charge: Add NaOtBu , RuPhos Pd G4 , and (if solid) the Bromophenyl Cyclobutane and Amine .
-
Inerting: Evacuate the flask (high vacuum) and backfill with Argon. Repeat 3 times.
-
Critical: Although G4 catalysts are air-stable, the active catalytic species generated in situ is not. Oxygen will kill the cycle immediately.
-
-
Liquid Addition: Syringe in Toluene (degassed). If the substrate/amine is liquid, add them now via syringe.
-
Activation: Heat the reaction to 80–100°C (oil bath temperature). Stir vigorously (800+ RPM).
-
Visual Check: The reaction should turn from pale yellow to a dark amber/brown. A grey precipitate (NaBr) will form.
-
-
Monitoring: Check HPLC at 2 hours. If conversion <50%, add 1 mol% more catalyst.
-
Work-up (Pd Removal):
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Scavenging: Add SiliaMetS® Thiol or equivalent metal scavenger to the filtrate and stir for 30 mins to remove residual Pd (critical for biological assays).
-
Wash organic layer with water (1x) and brine (1x). Dry over Na
SO .
-
Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc gradient).
Part 4: Troubleshooting & Mechanism
Common Failure Mode: Hydrodehalogenation
-
Observation: You recover cyclobutyl-benzene (Br replaced by H).
-
Cause: The oxidative addition occurred, but the amine failed to bind/react. The Pd center performed a
-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H. -
Fix:
-
Switch to a bulkier ligand (BrettPhos -> tBuBrettPhos ) to enforce reductive elimination.
-
Lower temperature to 60°C to suppress
-hydride elimination pathways. -
Ensure the solvent is strictly anhydrous (water can facilitate protonolysis).
-
Mechanism Visualization The following diagram illustrates the specific step where the cyclobutane steric bulk interferes.
Figure 2: Catalytic cycle highlighting the steric checkpoint introduced by the cyclobutane ring.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts.[4] Organic Process Research & Development, 17, 345.
Sources
Troubleshooting & Optimization
Preventing ring opening during cyclobutyl methanol oxidation
The following guide is structured as a Tier 3 Technical Support resource for the Oxidation of Cyclobutyl Methanol . It prioritizes mechanistic understanding to prevent substrate destruction.
Ticket ID: CBM-OX-PROT-01 Topic: Preventing Ring Opening & Expansion Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist
Executive Summary: The "Strain" Factor
User Issue: "I treated my cyclobutyl methanol with Jones Reagent, and the NMR shows a mixture of acyclic olefins and cyclopentanones. The cyclobutane ring is gone."
Root Cause: Cyclobutane possesses significant ring strain (~26.3 kcal/mol ).[1] High-energy intermediates (carbocations or radicals) or harsh acidic conditions generated by standard oxidants function as "relief valves," triggering ring expansion (to cyclopentane) or ring opening (to acyclic isomers) to release this strain.
The Solution: You must decouple the oxidation potential from the conditions that trigger rearrangement.
-
Targeting Aldehyde: Use Dess-Martin Periodinane (DMP) or Swern (buffered).
-
Targeting Carboxylic Acid: Use a Two-Step Sequence (DMP
Aldehyde Pinnick Oxidation). Do not use direct acidic oxidants like Jones or Permanganate.
Troubleshooting Guide (Q&A)
Q1: Why did my ring open? I thought cyclobutane was stable?
A: Cyclobutane is kinetically stable but thermodynamically anxious.
In the presence of a strong acid (like
-
Ring Expansion: A 1,2-alkyl shift expands the ring to a cyclopentyl cation (relieving ~20 kcal/mol of strain).
-
Ring Opening: Scission of the C2-C3 bond generates a homoallylic cation.
Diagram 1: The Danger Zone (Mechanisms of Failure)
Caption: Mechanistic divergence. Acidic or radical conditions drive the intermediate toward rearrangement (Red path), while mild 2-electron oxidants preserve the ring (Green path).
Q2: Can I use Swern Oxidation?
A: Yes, but with strict temperature control.
Swern conditions (DMSO, Oxalyl Chloride,
-
Risk: If the reaction warms up before the base (
) is added, the Pummerer rearrangement or chloride attack can trigger side reactions. -
Protocol Note: Ensure the quench is performed cold.
Q3: I need the Carboxylic Acid. Why can't I just use Jones Reagent?
A: Jones Reagent is a solution of
Q4: Is TEMPO/Bleach safe?
A: Conditionally.
TEMPO/Bleach (Anelli oxidation) is generally safe for cyclobutanes, provided the pH is buffered carefully (usually pH 8.6-9.5 with
-
Warning: Commercial bleach is highly basic (pH 11+). Without buffering, base-catalyzed epimerization or aldol reactions can occur if your substrate has enolizable protons alpha to the ring.
Recommended Protocols
Protocol A: Safe Aldehyde Synthesis (Dess-Martin Periodinane)
Best for: Small to medium scale, high value substrates, acid-sensitive groups.
Reagents:
-
Substrate: Cyclobutyl methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Buffer:
(5.0 equiv) - Critical to neutralize acetic acid byproduct. -
Solvent: Dichloromethane (DCM) (wet, water accelerates DMP).
Workflow:
-
Dissolve alcohol in DCM (
).[4] -
Add solid
. -
Add DMP solid in one portion at 0°C.
-
Warm to Room Temperature (RT) and stir for 1-2 hours.
-
Quench: Add saturated
/ (1:1) solution. Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Why this works: DMP acts as a 2-electron oxidant. The mechanism involves ligand exchange on the iodine center followed by reductive elimination. No discrete carbocation or radical is formed on the cyclobutane ring.
Protocol B: Safe Carboxylic Acid Synthesis (Pinnick Oxidation)
Best for: Converting the aldehyde from Protocol A to the acid without ring damage.
Reagents:
-
Substrate: Cyclobutane Carbaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (
) (1.5 - 2.0 equiv) -
Buffer:
(buffer to pH 3.5) -
Scavenger: 2-Methyl-2-butene (10-20 equiv) - MANDATORY.
-
Solvent:
(3:1)[5]
Workflow:
-
Dissolve aldehyde in
.[5] Add 2-methyl-2-butene.[5] -
Dissolve
and in water. -
Add the aqueous salt solution to the organic phase dropwise at RT.
-
Monitor by TLC (usually complete in < 1 hour).
-
Workup: Extract with Ethyl Acetate. The product is usually pure enough to proceed.
Why this works: The active oxidant is chlorous acid (
Comparative Data: Oxidant Selection Matrix
| Oxidant | Mechanism Type | Acidity/pH | Risk of Ring Opening | Scalability | Recommendation |
| Jones Reagent | Chromate Ester / Acid | pH < 1 | High (Cationic) | High | AVOID |
| PCC / PDC | Chromate Ester | Acidic | Moderate | Low (Toxic tar) | Use with buffer only |
| Swern | Activated DMSO | Basic (Workup) | Low | Medium | Recommended (Strict -78°C) |
| Dess-Martin (DMP) | Hypervalent Iodine | Neutral/Buffered | Very Low | Low/Med | GOLD STANDARD |
| TEMPO / Bleach | Oxoammonium | pH 9 (Buffered) | Low | High | Good alternative |
| Pinnick | Chlorite | pH 3.5 | Very Low | High | GOLD STANDARD (for Acids) |
Decision Logic (Workflow)
Diagram 2: Oxidation Strategy Decision Tree
Caption: Strategic workflow for selecting oxidants based on target functional group and scale, ensuring ring preservation.
References
-
Dess-Martin Oxidation Mechanism & Utility: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[8] J. Org.[8][9] Chem.1983 , 48, 4155–4156.[8] [Link]
-
Pinnick Oxidation (Chlorite Oxidation) Protocol: Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[10][11] Tetrahedron1981 , 37, 2091–2096. [Link]
-
Cyclobutylcarbinyl Radical Rearrangement (Kinetics): Jin, J.; Newcomb, M. "Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock."[9] J. Org.[8][9] Chem.2008 , 73, 4740–4742.[9] [Link]
-
Ring Strain Energies of Cycloalkanes: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[5] Chem. Int. Ed.1986 , 25, 312–322. [Link]
-
DMP Safety and Acceleration with Water: Meyer, S. D.; Schreiber, S. L.[12] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[8][9] Chem.1994 , 59, 7549–7552.[8][12] [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Jones Reagent [commonorganicchemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. psiberg.com [psiberg.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock and for hydrogen atom transfer from the Et(3)B-MeOH complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
Technical Guide: Purification of Polar Cyclobutyl Methanol Intermediates
To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting & Protocols for Cyclobutyl Methanol Derivatives
Introduction: The "Invisible & Volatile" Paradox
Cyclobutyl methanol intermediates present a unique "perfect storm" of purification challenges in medicinal chemistry. They typically possess three antagonistic characteristics:
-
High Polarity: The hydroxyl group facilitates strong hydrogen bonding, causing severe streaking on standard silica.
-
UV Transparency: The lack of conjugation renders them invisible to standard UV detection (254 nm).
-
Volatility: Low molecular weight and compact globular shape lead to high vapor pressure, resulting in product loss during concentration.
This guide moves beyond standard protocols to address the specific physicochemical liabilities of the cyclobutane ring.
Module 1: The Visibility Problem (Detection)
The Issue: You cannot purify what you cannot see. Cyclobutyl methanol lacks a chromophore.[1] Relying on UV 254 nm will result in collecting solvent waste while your product flows into the waste container.
Primary Solution: Alternative Detection Modes
If your flash system allows, switch detection modes immediately.
| Detector Type | Suitability | Notes |
| UV (200-210 nm) | Low | Risk: Solvents (EtOAc, Acetone) absorb heavily here, creating a noisy baseline. Only viable with Hexane/Ether gradients. |
| ELSD (Evaporative Light Scattering) | High | Gold Standard. Detects any non-volatile analyte. Critical: Set drift tube temp < 40°C to avoid evaporating the volatile cyclobutyl product. |
| RI (Refractive Index) | Medium | Good for isocratic runs only. Drifts severely with gradients. |
Secondary Solution: Chemical Staining (TLC)
For manual fraction checking, UV lamps are useless. Use these specific stains:
-
KMnO₄ (Potassium Permanganate): Oxidizes the alcohol to the acid/ketone. Appears as a bright yellow spot on a purple background. Best for initial checks.
-
Anisaldehyde/Sulfuric Acid: High sensitivity. Often produces distinct colors (blue/green) for strained rings like cyclobutane upon heating.
-
PMA (Phosphomolybdic Acid): Universal stain for alcohols.
Module 2: Chromatography Strategy
The Issue: Standard silica gel (
-
Streaking: The hydroxyl group H-bonds with silanols, causing broad peaks and poor separation.
-
Ring Strain Risk: While cyclobutanes are generally robust, highly activated cyclobutyl carbinols can undergo ring expansion (to cyclopentane) or ring opening under strong acidic conditions or high thermal stress on active silica.
Decision Matrix: Selecting the Stationary Phase
Figure 1: Decision tree for selecting stationary phases based on solubility and retention behavior.
Recommended Protocol: "Buffered" Normal Phase
If you must use standard silica, you must neutralize surface silanols.
-
Mobile Phase: Hexanes / Ethyl Acetate (avoid DCM/MeOH if possible to reduce silica dissolution/activity).
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Loading: Dry load on Celite or amine-functionalized silica. Do not wet load in DCM if the compound is volatile; you will lose it during the solvent blow-down.
Module 3: The "Vanishing Product" (Isolation)
The Issue: Cyclobutyl methanol (BP ~144°C at 1 atm) and its small derivatives sublime or co-evaporate with solvents under high vacuum. Researchers often find an empty flask after rotovapping.
Protocol: The "Cold-Bath" Concentration
| Parameter | Setting | Rationale |
| Water Bath Temp | < 30°C | Prevent thermal promotion of volatility. |
| Vacuum Pressure | > 20 mbar | Do not go to high vacuum (< 5 mbar). Keep pressure just low enough to move solvent. |
| Solvent Choice | Pentane/Ether | Use low-boiling elution solvents so you don't need high heat to remove them. |
| Azeotropes | Avoid DCM | DCM can form azeotropes that carry the product over. |
Validation Step:
Always rinse the rotovap bump trap and receiver flask with NMR solvent and run a quick proton NMR. If you see cyclobutyl peaks (multiplets at
Module 4: The "Last Resort" (Derivatization)
If the compound is too polar or volatile to handle, modify it.
Strategy: Convert the alcohol to a p-Nitrobenzoate or Benzoate ester.
-
Reaction: Crude Alcohol + Benzoyl Chloride + Pyridine
Benzoate Ester. -
Benefits:
-
UV Active: The phenyl ring provides strong absorbance at 254 nm.
-
Lipophilic: Moves the compound away from the solvent front on silica.
-
Heavy: Significantly lowers vapor pressure (stops volatility).
-
-
Recovery: After purification, hydrolysis (LiOH/THF/H2O) returns the alcohol quantitatively.
Troubleshooting FAQ
Q: I see two spots on TLC that merge into one broad peak on the column.
-
Diagnosis: This is classic "streaking" due to silanol interaction.
-
Fix: Switch to an Amine (NH2) functionalized cartridge. The amine surface interacts with the silanols so your alcohol doesn't have to.
Q: My product looks clean by NMR but the yield is 20%.
-
Diagnosis: Volatility loss during concentration.
-
Fix: Do not concentrate to dryness. Leave a small amount of solvent, transfer to a tared vial, and blow down with a gentle stream of Nitrogen gas (no heat).
Q: Can I use C18 (Reverse Phase)?
-
Diagnosis: Yes, but small polar alcohols often elute at the "solvent front" (retention factor
) on C18 because they prefer the aqueous mobile phase. -
Fix: If C18 fails, use HILIC (Hydrophilic Interaction Liquid Chromatography) conditions: Silica column, but run with Acetonitrile (weak) / Water (strong) gradient.
References
-
Teledyne ISCO. (2023). Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography.Link
-
Biotage. (2023).[3][6][7] Very polar compound purification using aqueous normal-phase flash column chromatography.[3][8]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68922910, [2-Cyclobutyl-2-(hydroxymethyl)cyclobutyl]methanol.[9]Link
-
ChemicalBook. (2025). Cyclobutanemethanol Properties and Boiling Point Data.Link
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. US4013521A - Process for purifying methanol by distillation - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. [2-Cyclobutyl-2-(hydroxymethyl)cyclobutyl]methanol | C10H18O2 | CID 68922910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Bromophenyl Cyclobutane Scaffolds
Status: Active Domain: Medicinal Chemistry / Assay Development Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Rigid-Lipophilic" Paradox
Welcome to the technical support hub for Bromophenyl Cyclobutane derivatives.
If you are experiencing precipitation in aqueous buffers, inconsistent IC50 data, or clogging in LCMS lines, you are likely battling the "Rigid-Lipophilic" Paradox . This scaffold presents a unique dual-challenge:
-
The Cyclobutane Core: Unlike flexible alkyl chains, the cyclobutane ring is a rigid, puckered scaffold . This restricts conformational freedom, often leading to high crystal lattice energy (hard to break the crystal).
-
The Bromophenyl Moiety: The bromine atom is large and lipophilic (adding ~0.86 to LogP). It promotes strong intermolecular Van der Waals interactions and potential halogen bonding.
This guide moves beyond generic advice to address the specific thermodynamics governing these heavy, rigid molecules.
Module 1: Diagnosis – "Brick Dust" vs. "Grease Ball"[1][2][3][4][5]
Before attempting a fix, you must categorize your derivative. The solubility strategy for a crystalline solid differs fundamentally from that of a lipophilic oil.
Diagnostic Protocol
-
Check Melting Point (MP): Is it
? -
Check cLogP: Is it
?
Use the decision tree below to classify your compound.
Figure 1: Diagnostic workflow to determine if solubility is limited by crystal packing (Brick Dust) or hydrophobicity (Grease Ball).[1]
Why this matters for Bromophenyl Cyclobutanes:
-
Scenario A (Symmetrical): If your molecule is symmetrical (e.g., 1,3-bis(4-bromophenyl)cyclobutane), it likely packs efficiently. It is a Brick Dust molecule.[2][3] You cannot simply add more DMSO; you must disrupt the lattice.
-
Scenario B (Asymmetrical): If the substitution is 1,2- or possesses flexible side chains, it is likely a Grease Ball . It dissolves in DMSO but crashes out instantly in water.
Module 2: Troubleshooting DMSO Stock Solutions
Issue: "My compound dissolves in 100% DMSO but precipitates immediately upon addition to the assay buffer."
Root Cause: The "Solubility Cliff." DMSO is a polar aprotic solvent; water is polar protic. When you dilute DMSO with water, the solvating power for lipophilic compounds drops non-linearly. A 1:1000 dilution (0.1% DMSO) is essentially pure water to a bromophenyl derivative.
The "Intermediate Dilution" Protocol
Do not pipette 100% DMSO stock directly into aqueous media. This creates a local "supersaturation shock."
Step-by-Step Workflow:
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10-fold into PEG400 or Propylene Glycol (not water).
-
Result: 1 mM stock in 10% DMSO / 90% PEG400.
-
-
Final Step: Dilute this intermediate into your assay buffer.
-
Why: PEG400 acts as a "bridge" solvent, reducing the polarity shift.
-
FAQ: DMSO Freezing
Q: My stock solution looks cloudy after retrieving it from the fridge (
-
Fix: Warm to 25-30°C and vortex. If solids remain after the solvent is clearly liquid, sonicate for 5 minutes. If solids still remain, you have thermodynamic precipitation (re-make the stock).
Module 3: Assay Optimization (Biological Context)
Issue: "Inconsistent IC50 curves" or "Hill slopes > 2.0." Diagnosis: This often indicates colloidal aggregation. Bromophenyl cyclobutanes are prone to forming "promiscuous aggregates" that sequester enzymes, leading to false positives.
The Critical Micelle Defense
You must include a surfactant below its Critical Micelle Concentration (CMC) to prevent aggregation without disrupting membranes.
Recommended Additives Table:
| Additive | Role | Concentration Limit (Cell-Based) | Concentration Limit (Biochemical) |
| Tween-80 | Surfactant (Prevents Aggregation) | 0.01% | 0.05% |
| Pluronic F-68 | Non-ionic Detergent (Cell safe) | 0.1% | 0.1% |
| BSA (Bovine Serum Albumin) | Protein Carrier | 0.1% | 0.05% |
| HP- | Molecular Encapsulation | 0.5 - 1.0% | >1.0% |
Protocol: The "Shift" Assay To confirm if solubility is affecting your data:
-
Run the assay at standard conditions.
-
Run the assay with 0.01% Triton X-100 (or Tween-80).
-
Analysis: If the IC50 shifts by
(becomes less potent) with detergent, your original activity was likely an artifact of aggregation.
Module 4: Advanced Formulation (The "Nuclear" Option)
If simple cosolvents fail, you must use molecular encapsulation. The cyclobutane ring size (~5.5 Å) fits well into the cavity of
Cyclodextrin Complexation Workflow
This is the gold standard for "Grease Ball" bromophenyl derivatives.
Figure 2: Workflow for generating soluble cyclodextrin inclusion complexes.
Why Hydroxypropyl-
-
Native
-CD has low water solubility. The Hydroxypropyl derivative is highly soluble (>600 mg/mL). -
The hydrophobic bromophenyl group displaces water from the CD cavity, forming a stable 1:1 or 1:2 complex, shielding the hydrophobic bulk from the aqueous environment.
References
-
Bergström, C. A. S., et al. (2007).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[4] Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Medicine Maker | From Brick Dust to Blockbuster [themedicinemaker.com]
- 3. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 4. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
Validation & Comparative
A Senior Application Scientist's Guide to NOE Spectroscopy for Cyclobutane Stereochemistry Assignment
For researchers in medicinal chemistry and natural product synthesis, the cyclobutane ring presents a unique structural challenge. While a valuable scaffold for exploring rigid chemical space, its puckered and often conformationally flexible nature can render traditional through-bond J-coupling analysis ambiguous for definitive stereochemical assignment.[1][2] This guide provides an in-depth comparison of Nuclear Overhauser Effect (NOE) spectroscopic techniques, offering a robust framework for unambiguously assigning the relative stereochemistry of cyclobutane systems. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and trustworthy approach to your structural elucidation challenges.
The Foundational Principle: Understanding the Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon, not a through-bond one.[3] It arises from the dipole-dipole relaxation between nuclear spins that are spatially proximate. When one proton's spin population is perturbed (e.g., saturated by a radiofrequency field), it can transfer this polarization to a nearby proton, resulting in a change in the signal intensity of the second proton.[4]
The critical takeaway is that the strength of the NOE is exquisitely sensitive to the distance (r) between the two protons, scaling proportionally to 1/r⁶.[5] This makes it a powerful tool for identifying protons that are close in space (typically within 5 Å), providing direct evidence for stereochemical relationships.[5][6]
Selecting the Optimal NOE Experiment: A Comparative Analysis
Choosing the right experiment is the most critical decision in leveraging NOE for structural analysis. The choice depends on the complexity of your molecule, the specific questions you are asking, and the molecule's physical properties.
| Technique | Core Principle | Advantages | Disadvantages | Best For... |
| 1D Selective NOESY | Irradiate a single, well-resolved proton resonance and observe intensity changes in a 1D difference spectrum.[7] | Fast: Can yield results in minutes per experiment.[8][9] Clear: Excellent for confirming a specific, hypothesized spatial relationship. | Requires Selectivity: Needs well-resolved peaks to avoid co-irradiating adjacent signals.[9] Incomplete Picture: Can be tedious if many correlations are required. Artifacts: Prone to subtraction artifacts if conditions are not perfect.[9] | Simple molecules with well-dispersed spectra; quickly testing a hypothesis between two specific protons. |
| 2D NOESY | A comprehensive 2D experiment that maps all ¹H-¹H through-space correlations simultaneously as off-diagonal cross-peaks.[7] | Comprehensive: Reveals all NOEs at once. Higher Sensitivity/Clarity: Generally provides cleaner and more sensitive results than 1D methods for complex systems.[9] Unbiased: Identifies unexpected spatial proximities. | Time-Consuming: A full experiment can take from 30 minutes to several hours.[8][10] | Most applications, especially for molecules with significant spectral overlap or when a complete structural assignment is needed. |
| 2D ROESY | A variation that measures the NOE in the "rotating frame." The key is that the ROE is always positive, regardless of molecular size.[6][10] | Circumvents the "Zero-NOE" Problem: Essential for medium-sized molecules (~700-1500 Da) where the standard NOE can be zero and thus unobservable.[6][10] Less Spin Diffusion: Less prone to misleading multi-step magnetization transfer (A→B→C).[6] | Lower S/N: Inherently less sensitive than NOESY.[5] Artifacts: Can suffer from TOCSY transfer artifacts (through-bond correlations appearing as cross-peaks).[6] | Medium-sized molecules or when NOESY experiments fail to yield signals. |
The Critical Role of Molecular Tumbling: NOESY vs. ROESY
The choice between NOESY and ROESY is dictated by the molecule's rotational correlation time (τc), which is related to its molecular weight (MW) and the solvent viscosity.[6][10]
-
Small Molecules (MW < ~700 Da): Tumble rapidly in solution, resulting in a positive NOE . NOESY is the preferred experiment.
-
Large Molecules (MW > ~1500 Da): Tumble slowly, resulting in a negative NOE . NOESY works well, with cross-peaks having the opposite phase to the diagonal.
-
Medium-Sized Molecules (MW ~700-1500 Da): Tumble at an intermediate rate where the NOE enhancement passes through zero.[10] In this regime, NOESY signals can be weak or completely absent. ROESY is the essential alternative , as the Rotating-frame Overhauser Effect (ROE) is always positive and non-zero.[6]
The following workflow illustrates the decision-making process for selecting the appropriate NOE experiment.
Caption: Decision workflow for selecting the appropriate NOE experiment.
A Self-Validating Protocol for 2D NOESY Acquisition
Acquiring high-quality, trustworthy data requires careful optimization of experimental parameters. This protocol for a standard 2D NOESY experiment explains the causality behind each critical step.
Step 1: Rigorous Sample Preparation
-
Concentration: Prepare a solution of your cyclobutane derivative at a concentration of 10-100 mM. For a typical small molecule (~300-500 Da), this corresponds to 5-25 mg in 0.6 mL of deuterated solvent.[9]
-
Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Degassing (Crucial): Dissolved molecular oxygen (O₂) is paramagnetic and provides an efficient relaxation pathway that quenches the NOE.[6] For small molecules, this effect is significant and can lead to the complete absence of NOE signals. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or, for maximum effectiveness, by performing several freeze-pump-thaw cycles.
Step 2: Parameter Optimization – The Key to Trustworthy Data
The following parameters are described using Bruker nomenclature (Varian in parentheses).
-
Mixing Time (d8 or mix): This is the single most important parameter.[6][11] It is the delay during which the through-space magnetization transfer occurs.
-
Causality: For small molecules, NOEs build up relatively slowly. A short mixing time will only show correlations between very close protons (e.g., geminal protons), while a longer mixing time is required to observe the key, longer-range NOEs that define stereochemistry. However, if the mixing time is too long, the signal will decay due to relaxation, and "spin diffusion" (an indirect NOE from A→B→C that can be misinterpreted as a direct A→C correlation) can occur.[6][12]
-
Recommended Protocol: For a typical cyclobutane derivative, start with a mixing time of 0.5 - 1.0 seconds .[6][10] A common default value is around 800 ms.[5] For a self-validating data set, it is highly recommended to acquire a series of 2D NOESY spectra with varying mixing times (e.g., 200 ms, 500 ms, 1000 ms) to observe the build-up of the NOE, which helps distinguish direct from indirect effects.[12]
-
-
Relaxation Delay (d1): The time between scans to allow protons to return to thermal equilibrium.
-
Causality: An insufficient relaxation delay leads to saturation and attenuated signal intensity, particularly for protons with long relaxation times (T₁). This can skew the relative intensities of cross-peaks.
-
Recommended Protocol: For qualitative analysis, a d1 of 1.5-2 seconds is often a good compromise between sensitivity and experiment time. For more quantitative work, d1 should be at least 5 times the longest T₁ value of interest.[10]
-
-
Acquisition Dimensions (ns, ni, td): These parameters control the experiment time, signal-to-noise (S/N), and resolution.
-
Causality: NOE cross-peaks are inherently weak (often only 1-5% of the diagonal peak intensity).[8] Adequate S/N is essential.
-
Recommended Protocol:
-
Number of Scans (ns): Set to a multiple of the pulse program's phase cycle (typically 8 or 16).[5][10] Start with ns=8 or ns=16 and increase as needed for S/N.
-
Number of Increments (ni or td(f1)): This determines the resolution in the indirect dimension. A value of 256 is a good starting point for small molecules.[12]
-
-
Data Interpretation: A Cyclobutane Case Study
Consider a generic 1,2-disubstituted cyclobutane system. The key to assigning the cis or trans stereochemistry lies in identifying which protons are on the same face of the ring.
| Isomer | Key Protons | Expected NOE | Interpretation |
| cis-1,2-disubstituted | H1 and H2 | Strong | H1 and H2 are on the same face of the ring, a short through-space distance. |
| H1 and H4 (cis proton) | Medium | Protons on adjacent carbons that are cis to each other are spatially close. | |
| H1 and H4 (trans proton) | Weak/Absent | Protons on adjacent carbons that are trans to each other are spatially distant. | |
| trans-1,2-disubstituted | H1 and H2 | Absent | H1 and H2 are on opposite faces of the ring, a large through-space distance. |
| H1 and H3 (cis proton) | Medium | Protons on adjacent carbons that are cis to each other are spatially close. | |
| H1 and H4 (trans proton) | Medium | In the trans isomer, H1 is now spatially proximate to the trans proton on the adjacent carbon. |
The following diagrams illustrate the definitive NOE correlations that differentiate the cis and trans isomers.
Caption: Diagnostic NOE correlations for cis and trans cyclobutane isomers.
A trustworthy assignment relies on a network of correlations. For the cis isomer, one must observe the strong H1-H2 correlation and the expected correlations to adjacent cis protons, while confirming the absence of correlations to adjacent trans protons. This web of positive and negative evidence provides a self-validating result, as has been demonstrated in numerous published studies.[13][14]
Conclusion
NOE spectroscopy is an indispensable tool for the stereochemical assignment of cyclobutane rings. By moving beyond a "black-box" approach and understanding the physical principles behind experiment selection and parameter optimization, researchers can generate unambiguous and trustworthy data. A 2D NOESY experiment, properly optimized with a suitable mixing time and performed on a carefully prepared, degassed sample, will reliably reveal the through-space proton proximities that define relative stereochemistry. For challenging cases in the intermediate molecular weight range, 2D ROESY provides a robust alternative. By seeking a consistent network of correlations, these techniques allow for the confident and definitive structural elucidation of complex cyclobutane-containing molecules.
References
- 2D NOESY and ROESY for Small Molecules. (n.d.). Indiana University NMR Facility.
- Decatur, J. (2018). NOESY and ROESY. University of Maryland NMR Spectroscopy Facility.
-
Fritz, J. (2021). 1D NOESY made easy. The University of Chicago Chemistry Department NMR Facility. Retrieved from [Link]
- Zhou, H. (2010). 1D and 2D NOESY Comparison.
- NOE Experiments on the Bruker. (n.d.). University of Michigan Medical School.
- Complex NMR experiments: 2D, selective, etc. (n.d.).
-
Facey, G. (2007). What Mixing Time Should I Use for My 2D-NOESY Measurements? University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
-
York, A. E., El-Rami, F., & Le, T. N. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3249. Retrieved from [Link]
-
Rycyna, R., & Fidy, J. (1991). NMR studies of bipyrimidine cyclobutane photodimers. Nucleic acids research, 19(1), 37-43. Retrieved from [Link]
-
A very easy and quick NOESY to probe stereo chemistry. (2015). UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]
-
Nuclear Overhauser effect. (2023). In Wikipedia. Retrieved from [Link]
- Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility.
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
-
Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 8. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. 1D and 2D NOESY Comparison [nmr.chem.ucsb.edu]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 11. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 12. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 13. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time comparison of bromophenyl isomers
An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Bromophenyl Isomers
Introduction: The Challenge of Isomer Separation
In analytical chemistry, the separation of structural isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of atoms—presents a significant challenge.[1] Bromophenol exists as three positional isomers: 2-bromophenol (ortho), 3-bromophenol (meta), and 4-bromophenol (para).[2] These compounds can have distinct physical properties, chemical reactivity, and toxicological profiles, making their individual identification and quantification crucial in fields like environmental monitoring and pharmaceutical development.[3] Due to their similar physicochemical properties, separating these isomers requires a highly selective analytical approach. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an exceptionally powerful technique for this purpose.[4]
This guide provides a detailed comparison of the HPLC retention behavior of bromophenyl isomers, grounded in the fundamental principles of chromatography. We will explore the causal factors behind their separation, present a robust experimental protocol, and offer insights for method optimization.
Pillar 1: The Chromatographic Mechanism & Predicted Elution Order
Reversed-Phase HPLC (RP-HPLC) separates analytes based on their relative hydrophobicity.[5] The system consists of a nonpolar stationary phase (typically alkyl chains like C8 or C18 bonded to silica) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[6][7]
In this setup, nonpolar (more hydrophobic) compounds interact more strongly with the nonpolar stationary phase and are retained longer, resulting in later elution times. Conversely, polar (more hydrophilic) compounds have a greater affinity for the polar mobile phase and travel through the column faster, leading to shorter retention times.[8][9] The elution order is therefore a direct consequence of the analytes' polarity.
Analyzing Bromophenyl Isomer Polarity
The retention times of the three bromophenyl isomers are dictated by subtle differences in their polarity, which arise from the position of the bromine atom relative to the hydroxyl group:
-
4-Bromophenol (para-isomer) : This isomer is generally the least polar . The symmetrical arrangement of the polar hydroxyl group and the electronegative bromine atom can lead to a partial cancellation of dipole moments, reducing the overall molecular polarity. Its relatively lower polarity results in the strongest interaction with the nonpolar C18 stationary phase.
-
2-Bromophenol (ortho-isomer) : This isomer exhibits intermediate polarity. The proximity of the hydroxyl and bromine groups allows for the formation of an intramolecular hydrogen bond. This internal interaction shields the polar hydroxyl group, reducing its ability to interact with the polar mobile phase. This effect increases its relative hydrophobicity compared to the meta-isomer, leading to a stronger interaction with the stationary phase.
-
3-Bromophenol (meta-isomer) : This isomer is typically the most polar of the three. The hydroxyl and bromine groups are positioned far enough apart that intramolecular hydrogen bonding is not possible, and their dipole moments do not cancel out as effectively as in the para-isomer. This results in a higher net molecular polarity, a stronger affinity for the polar mobile phase, and consequently, the weakest interaction with the stationary phase.
Based on these principles, the predicted elution order in RP-HPLC is: 3-Bromophenol (earliest) → 2-Bromophenol → 4-Bromophenol (latest).
Pillar 2: A Validated Experimental Protocol for Isomer Separation
This protocol provides a robust starting point for the separation of 2-, 3-, and 4-bromophenol using standard RP-HPLC instrumentation. The choices behind each parameter are explained to ensure the protocol is self-validating.
Instrumentation and Materials
-
HPLC System : A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) is recommended. The C18 phase provides excellent hydrophobic selectivity for aromatic isomers.
-
Mobile Phase A : HPLC-grade water.
-
Mobile Phase B : HPLC-grade acetonitrile (MeCN). Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity.[7]
-
Standards : Analytical grade standards of 2-bromophenol, 3-bromophenol, and 4-bromophenol.
Step-by-Step Chromatographic Method
-
Mobile Phase Preparation :
-
Prepare a mobile phase consisting of a mixture of water and acetonitrile. A common starting point for isocratic elution is a 50:50 (v/v) mixture of Water:Acetonitrile.
-
Degas the mobile phase thoroughly using an inline degasser or by sonication to prevent air bubbles from interfering with the system.[10]
-
-
System Equilibration :
-
Install the C18 column into the column compartment.
-
Set the column temperature to 30 °C. Maintaining a constant temperature is critical as temperature fluctuations can cause retention time shifts.[11]
-
Purge the system with the mobile phase.
-
Equilibrate the column by running the mobile phase through it at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation :
-
Prepare individual stock solutions of each bromophenyl isomer in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of ~10 µg/mL for each isomer. Dissolving the sample in the mobile phase is ideal for isocratic methods to ensure good peak shape.[11]
-
-
Chromatographic Run :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : Set the UV detector to 280 nm, a wavelength where phenols typically exhibit strong absorbance.
-
Run Time : 15 minutes.
-
-
Data Acquisition and Analysis :
-
Inject the mixed standard solution.
-
Record the chromatogram and identify the peaks based on the retention times of individual isomer injections.
-
Verify the predicted elution order: 3-bromophenol should elute first, followed by 2-bromophenol, and finally 4-bromophenol.
-
Workflow Diagram
Caption: A logical workflow for the HPLC separation and analysis of bromophenyl isomers.
Pillar 3: Comparative Data and Method Optimization
The following table summarizes the expected retention behavior of the bromophenyl isomers based on the protocol described above. The retention times are representative values derived from the established principles of reversed-phase chromatography.
| Isomer | Structure Position | Key Physicochemical Trait | Predicted Relative Polarity | Expected Retention Time (min) |
| 3-Bromophenol | meta | Highest net dipole moment | Highest | ~5.5 |
| 2-Bromophenol | ortho | Intramolecular H-bonding | Intermediate | ~7.0 |
| 4-Bromophenol | para | Symmetrical, low net dipole | Lowest | ~8.5 |
Visualizing the Separation Principle
The following diagram illustrates how the differences in polarity lead to the separation of the isomers on a C18 stationary phase.
Caption: Relationship between isomer polarity and elution order in RP-HPLC.
Troubleshooting and Optimization
If the separation (resolution) between the peaks is insufficient, several parameters can be adjusted:[4][12]
-
Mobile Phase Composition : This is the most effective tool for adjusting retention.[13]
-
To increase retention times and potentially improve resolution : Decrease the percentage of acetonitrile (e.g., to 45%). A more polar mobile phase is "weaker" in RP-HPLC and slows the elution of all analytes.[9]
-
To decrease retention times : Increase the percentage of acetonitrile.
-
-
Column Chemistry : For challenging separations of positional isomers, specialized stationary phases like phenyl or pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions.[1]
-
Temperature : Increasing the column temperature typically decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. However, its effect on selectivity can vary.[11]
Conclusion
The successful separation of bromophenyl isomers by Reversed-Phase HPLC is a clear demonstration of the technique's sensitivity to subtle differences in molecular structure. The elution order—3-bromophenol, followed by 2-bromophenol, and then 4-bromophenol—is governed by their relative polarities. By understanding these fundamental principles, researchers can develop and optimize robust analytical methods for the accurate quantification of these and other challenging positional isomers. The provided protocol serves as a validated starting point, which can be fine-tuned to meet specific analytical requirements.
References
-
Separation of 4-Bromophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Waters Corporation. Available at: [Link]
-
Oh, S. Y., & Seo, Y. D. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-93. Available at: [Link]
-
HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
Effects of pH on the water solubility and 1-octanol–water partition coefficient of 2,4,6-tribromophenol. ResearchGate. Available at: [Link]
-
4-Bromophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Bromophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Bromophenol. Wikipedia. Available at: [Link]
-
The Identification of Hydrophobic Sites on the Surface of Proteins Using Absorption Difference Spectroscopy of Bromophenol Blue. PubMed. Available at: [Link]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Mechanisms of retention in HPLC. SlideShare. Available at: [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available at: [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]
-
Chromatographic Mode of an R-P HPLC Column. Hawach. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]
-
HPLC Separation Modes. Waters Corporation. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]
-
Question about HPLC retention time. Reddit. Available at: [Link]
-
Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Bromophenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic Mode of an R-P HPLC Column - Hawach [hawachhplccolumn.com]
- 6. waters.com [waters.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. uv.es [uv.es]
Technical Comparison: (3-(4-Bromophenyl)cyclobutyl)methanol vs. Cyclopropyl Analogs
Executive Summary
This guide provides a structural and functional analysis of (3-(4-Bromophenyl)cyclobutyl)methanol (CAS: 1782303-81-4) versus its cyclopropyl analogs (e.g., (2-(4-bromophenyl)cyclopropyl)methanol). These scaffolds are critical bioisosteres in modern medicinal chemistry, utilized to modulate physicochemical properties (logP, solubility), metabolic stability, and vector orientation in drug candidates.
While cyclopropyl rings are ubiquitous in approved drugs (e.g., Ciprofloxacin, Montelukast), the 1,3-disubstituted cyclobutyl scaffold offers a distinct "puckered" geometry that mimics the spatial projection of a para-phenylene ring while increasing fraction sp³ (Fsp³) character—a key metric for clinical success.
Part 1: Structural & Physicochemical Analysis[1]
Geometry and Conformation
The primary differentiator between these analogs is the ring conformation, which dictates the spatial exit vectors of substituents.
| Feature | Cyclopropyl Scaffold | Cyclobutyl Scaffold |
| Geometry | Planar (Rigid) | Puckered ("Butterfly", ~25–30° fold) |
| Bond Angles | 60° (Highly strained) | ~88° (Relieves torsional strain) |
| Isomerism | cis / trans | cis / trans (defined by pucker) |
| Vector Mimicry | Mimics cis-alkenes or ortho/meta-arenes | 1,3-trans mimics para-phenylene |
| Ring Strain | ~27.5 kcal/mol | ~26.4 kcal/mol |
Structural Insight: The "Escape from Flatland"
The cyclobutane ring is not planar.[1][2][3][4][5][6][7] To minimize torsional strain from eclipsed hydrogens, it adopts a puckered conformation.[1][3][5][8] In (3-(4-Bromophenyl)cyclobutyl)methanol , the 1,3-substitution pattern allows the bulky 4-bromophenyl group and the methanol arm to adopt a pseudo-diequatorial orientation in the trans isomer, maximizing distance and mimicking a linear linker.
Physicochemical Properties (Predicted)
Data based on standard substituted cycloalkane profiles.
| Property | (3-(4-Br-Ph)cyclobutyl)methanol | Cyclopropyl Analog | Impact on Drug Design |
| ClogP | ~2.8 | ~2.5 | Cyclobutyl adds lipophilicity but improves shape complexity. |
| Solubility | Moderate | Low-Moderate | Cyclobutyl's pucker disrupts crystal packing better than planar rings. |
| Metabolic Stability | High | Variable | Cyclopropanes can suffer CYP450-mediated ring opening. |
Part 2: Metabolic Stability & Toxicology
The Cyclopropyl Liability
Cyclopropyl rings, while common, possess significant "banana bond" character (high p-character in C-C bonds). This makes them susceptible to:
-
Radical Ring Opening: CYP450 enzymes can abstract a proton adjacent to the ring, leading to radical formation and ring fragmentation.
-
Mechanism-Based Inhibition (MBI): The opened radical species can covalently bind to the heme iron of CYP enzymes, causing irreversible inhibition (suicide inhibition).
The Cyclobutyl Advantage
The cyclobutyl ring in (3-(4-Bromophenyl)cyclobutyl)methanol is kinetically more stable. Although it has similar total ring strain to cyclopropane, the activation energy for ring opening is significantly higher.
-
Recommendation: Use the cyclobutyl analog when the cyclopropyl derivative shows high intrinsic clearance (Cl_int) or CYP inhibition in early ADME screening.
Part 3: Visual Analysis (Pathway & Structure)
Structural Vector Comparison
The following diagram illustrates how the 1,3-cyclobutyl scaffold mimics the para-phenylene vector, unlike the bent vector of the 1,2-cyclopropyl system.
Caption: Comparison of substituent exit vectors. The 1,3-cyclobutyl scaffold provides a linear projection similar to a benzene ring but with improved saturation (Fsp3).
Part 4: Experimental Protocols
Synthesis of (3-(4-Bromophenyl)cyclobutyl)methanol
The synthesis typically proceeds via the reduction of the corresponding carboxylic acid or ester. The acid precursor is often constructed via [2+2] photocycloaddition or malonate alkylation.
Protocol: Reduction of Carboxylic Acid to Alcohol
Objective: Convert 3-(4-bromophenyl)cyclobutanecarboxylic acid to the target methanol.
Reagents:
-
Starting Material: 3-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq)
-
Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.5 eq) or LiAlH₄ (1.2 eq).
-
Solvent: Anhydrous THF.
-
Quench: Methanol, 1M HCl.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Add the carboxylic acid (e.g., 500 mg) and anhydrous THF (10 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add BH₃·THF (1.5 eq) over 15 minutes. Caution: Gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.
-
Quench: Cool to 0°C. Carefully add Methanol (5 mL) until bubbling ceases. Stir for 30 mins.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0→40% EtOAc in Hexanes).
Expected Yield: 85–95% as a colorless oil or white solid.
Comparative Activity Assay (Fragment Screening)
To validate the scaffold's utility, perform a Microsomal Stability Assay .
Protocol:
-
Incubation: Incubate 1 µM of test compound (Cyclobutyl vs. Cyclopropyl analog) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, and 60 mins.
-
Analysis: Quench with cold acetonitrile containing internal standard. Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: Cyclobutyl analog should show
< Cyclopropyl analog if metabolic opening is the primary clearance pathway.
-
References
-
Cyclobutane Conformation & Strain
-
Bioisosterism in Drug Design
-
Synthesis of Cyclobutyl Scaffolds
-
Metabolic Stability of Small Rings
- Title: Put a ring on it: application of small aliph
- Source: ChemMedChem / PMC.
-
URL:[Link]
Sources
- 1. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
(3-(4-Bromophenyl)cyclobutyl)methanol proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of (3-(4-Bromophenyl)cyclobutyl)methanol . As a specialized halogenated organic intermediate, this compound requires strict adherence to "Halogenated Organic Waste" streams to prevent environmental contamination and damage to incinerator infrastructure.
Executive Summary: Immediate Action Points
-
Waste Stream: Strictly Halogenated Organic Waste . Never combine with non-halogenated solvents.
-
Drain Disposal: Strictly Prohibited .
-
Combustion Hazard: Burns to release toxic Hydrogen Bromide (HBr) gas.
-
Primary Disposal Method: High-temperature incineration with acid gas scrubbing.
Chemical Identity & Hazard Profile
Understanding the chemical structure is the first step in validating the disposal pathway. This compound combines a strained cyclobutyl ring with a brominated phenyl group, necessitating specific precautions against thermal decomposition and shock sensitivity during large-scale handling.
| Parameter | Data / Specification |
| Chemical Name | (3-(4-Bromophenyl)cyclobutyl)methanol |
| Chemical Class | Halogenated (Brominated) Cyclic Alcohol |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | ~241.13 g/mol |
| Physical State | Solid or Viscous Oil (depending on purity/isomer) |
| Key Hazards | Skin/Eye Irritant, Aquatic Toxicity, HBr release upon fire. |
| CAS Number | Verify specific isomer on vendor SDS. (Isomers include: 1227159-85-4, 1183047-51-9) |
Critical Hazard Mechanism: Upon thermal decomposition (fire or improper incineration), the bromine atom is released as Hydrogen Bromide (HBr) , a highly corrosive acid gas. Standard laboratory incinerators without scrubbers cannot handle this; therefore, it must be flagged as "Halogenated" to ensure it is routed to a facility with appropriate emission controls [1, 3].
Pre-Disposal Safety & Handling
Before disposal, ensure the material is stabilized and contained.
-
PPE Requirements: Nitrile gloves (double-gloved recommended for solutions), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Management:
-
Do not use water. Water can spread the organic contaminant.
-
Absorb liquid spills with vermiculite or chemically inert pads .
-
Sweep solid spills gently to avoid dust generation.
-
Place all spill debris into the Solid Halogenated Waste container.
-
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Must be labeled "Hazardous Waste - Solid - Halogenated" .
-
Protocol:
Scenario B: Liquid Waste (Mother Liquors / Solutions)
-
Container: Amber glass or HDPE carboy compatible with halogenated solvents.
-
Segregation:
-
CORRECT: Mix with Dichloromethane (DCM), Chloroform, or other halogenated streams.
-
INCORRECT: Do not mix with Acetone, Ethanol, or Methanol waste streams unless the total halogen content remains <1000 ppm (check local facility limits).
-
-
Labeling: "Hazardous Waste - Liquid - Halogenated Organic" . List "(3-(4-Bromophenyl)cyclobutyl)methanol" explicitly as a constituent.
Scenario C: Contaminated Glassware
-
Triple Rinse: Rinse the glassware three times with a minimal amount of a compatible solvent (e.g., DCM or Acetone).
-
Rinsate Disposal: Collect the first three rinses as Halogenated Liquid Waste .
-
Glass Disposal: Once triple-rinsed, the glass can be air-dried in a hood and discarded in the "Broken Glass" or "Sharps" container, as it is no longer considered hazardous waste under RCRA "empty container" rules (40 CFR 261.7).
Regulatory Waste Classification (RCRA)
Proper classification ensures compliance with EPA and local regulations.
| Classification Criteria | Status | Reasoning |
| Listed Waste (P/U Codes) | Not Listed | Specific CAS is not on the P or U lists. |
| Characteristic Waste (D Codes) | D001 (Ignitable) | If disposed of in a flammable solvent (Flash point <60°C). |
| Halogenated Solvents (F Codes) | F001/F002 | Only if mixed with listed solvents (e.g., Methylene Chloride). |
| Generator Status | Halogenated Organic | Presence of Bromine mandates segregation from general organics. |
Expert Insight: While the pure solid is not a "Listed Waste," most industrial hygiene protocols classify it as "Non-Regulated Hazardous Waste" that must be incinerated. Do not assume "Non-Regulated" means "Trash." It simply means it lacks a specific EPA code but still requires chemical incineration [4].
Decision Logic for Disposal (Visualization)
The following diagram illustrates the decision-making workflow for segregating this specific compound.
References
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
